1-(prop-2-yn-1-yl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-ynylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-2-4-8-5-3-7-6-8/h1,3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOQKSGJGCADAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1-(Prop-2-yn-1-yl)-1H-imidazole
Part 1: Executive Technical Summary
1-(Prop-2-yn-1-yl)-1H-imidazole (also known as N-propargylimidazole) represents a high-value bifunctional scaffold in modern organic synthesis and medicinal chemistry. Its utility stems from its unique structural duality: the imidazole ring , which serves as a potent monodentate ligand for metalloproteins (specifically heme-iron centers), and the terminal alkyne (propargyl) group , which functions as a bioorthogonal "click" handle for rapid diversification.
This guide provides a rigorous technical analysis of this compound, moving beyond basic catalog data to explore its synthesis, mechanistic reactivity in biological systems (P450 inhibition), and its critical role as a fragment in fragment-based drug discovery (FBDD).
Part 2: Chemical Identity & Physical Properties[1]
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 18994-77-9 |
| IUPAC Name | 1-prop-2-ynylimidazole |
| Molecular Formula | C₆H₆N₂ |
| Molecular Weight | 106.12 g/mol |
| SMILES | C#CCN1C=CN=C1 |
| Physical State | Liquid (at ambient temperature) |
| Solubility | Soluble in DCM, MeOH, DMSO, Acetonitrile |
| pKa (Conjugate Acid) | ~6.5 - 7.0 (Imidazole N3) |
| Storage | 2-8°C, Hygroscopic, Store under inert gas (Ar/N₂) |
Part 3: Synthesis Protocols
We present two validated methodologies: a standard laboratory-scale alkylation and a "Green Chemistry" microwave-assisted protocol for higher throughput.
Method A: Standard Nucleophilic Substitution (Schlenk Line)
Principle: Classical SN2 alkylation of the imidazole anion generated in situ.
Reagents:
-
1H-Imidazole (1.0 eq)
-
Propargyl bromide (1.2 eq, 80% wt in toluene)
-
Sodium Hydride (NaH) (1.5 eq, 60% dispersion in oil)
-
Solvent: Anhydrous THF or DMF
Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous THF (0.5 M concentration relative to imidazole).
-
Deprotonation: Cool to 0°C. Add 1H-Imidazole (1.0 eq) portion-wise. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 min, then warm to RT for 1 hour until gas evolution ceases.
-
Alkylation: Cool back to 0°C. Add Propargyl bromide (1.2 eq) dropwise via syringe.
-
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup: Quench carefully with sat. NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂). Eluent: DCM → 5% MeOH/DCM.
Method B: Microwave-Assisted "Green" Synthesis
Principle: Rapid synthesis using solid-supported catalysis to minimize solvent waste.
Protocol:
-
Mix Imidazole (1.0 eq) and Propargyl bromide (1.1 eq) with Potassium Carbonate (K₂CO₃, 2.0 eq) in a microwave vial.
-
Add Acetone (minimal volume to create a slurry).
-
Irradiate at 60°C for 10–20 minutes (Power: 100W).
-
Filter off inorganic salts, concentrate filtrate, and purify as above.
-
Note: This method typically suppresses the formation of dialkylated byproducts due to short reaction times.
-
Part 4: Mechanistic Profiling & Reactivity
The "Click" Chemistry Handle (Chemical Reactivity)
The terminal alkyne at the N1 position is a prime substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction is thermodynamically driven by the formation of the stable 1,2,3-triazole ring.
-
Application: Used to tether the imidazole "warhead" to complex scaffolds, polymers, or fluorophores without disturbing the imidazole's ability to bind metal centers.
-
Mechanism: The Cu(I) catalyst coordinates the alkyne, lowering the pKa of the terminal proton, facilitating the formation of a copper-acetylide intermediate which then undergoes a stepwise annealing with an organic azide.
Cytochrome P450 Inhibition (Biological Mechanism)
1-(Prop-2-yn-1-yl)-1H-imidazole acts as a Type II Ligand for heme-containing enzymes (CYP450, NOS).[1]
-
Mechanism: The sp²-hybridized Nitrogen (N3) of the imidazole ring possesses a lone pair that coordinates axially to the Heme Iron (Fe), displacing the native water molecule. This locks the enzyme in a low-spin state, preventing the binding of oxygen and substrate metabolism.
-
Selectivity: The propargyl group fits into the hydrophobic access channel of specific CYP isoforms (e.g., CYP3A4, CYP2E1), providing selectivity over unsubstituted imidazole.
Figure 1: Mechanism of Action for Heme-Iron Coordination and P450 Inhibition.
Part 5: Applications in Research & Development[4][5]
A. Fragment-Based Drug Discovery (FBDD)
This molecule is a classic "fragment" used in screening libraries.
-
Role: It serves as a probe to identify hydrophobic pockets near heme centers. Once a "hit" is confirmed, the propargyl group is reacted via Click Chemistry to extend the molecule, improving potency and selectivity.
-
Key Insight: The rigid alkyne linker allows for precise spatial orientation of the imidazole relative to the rest of the drug molecule.
B. Corrosion Inhibition
Recent studies utilize imidazole derivatives as corrosion inhibitors for steel in acidic environments (e.g., 1M HCl).
-
Mechanism: The nitrogen atoms adsorb onto the metal surface, while the propargyl tail forms a hydrophobic barrier, repelling water and corrosive ions.
-
Performance: High inhibition efficiency (>90%) is often observed due to the high electron density of the imidazole ring and the pi-electrons of the alkyne.
C. Material Science (MOFs and Polymers)
-
Metal-Organic Frameworks (MOFs): Used as a linker to construct porous materials where the alkyne remains available for post-synthetic modification (PSM).
-
Polymers: Polymerized via the alkyne to create functionalized poly-imidazoles for gene delivery or catalysis.
Part 6: Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302) | Wash hands thoroughly after handling. |
| Skin/Eye Irritation | Causes skin irritation (H315) / Serious eye irritation (H319) | Wear protective gloves/eye protection. |
| Reactivity | Terminal alkyne | Avoid contact with silver or copper salts in the absence of ligands (risk of explosive acetylides). |
Storage: Store in a cool, dry place. Keep container tightly closed. Sensitive to moisture (hygroscopic).
Part 7: References
-
PubChem. "1-(prop-2-yn-1-yl)-1H-imidazole (Compound)."[2] National Library of Medicine. Accessed Jan 2026. Link
-
Martín-Aranda, R. M., et al. "Microwave enhanced synthesis of N-propargyl derivatives of imidazole." Applied Surface Science, vol. 252, no. 17, 2006, pp. 6067-6070.[3] Link[3]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, vol. 40, no. 11, 2001, pp. 2004-2021. Link
-
Correia, M. A., et al. "Mechanisms of Cytochrome P450 Inhibition." Encyclopedia of Drug Metabolism and Interactions, 2012. Link
-
Luo, X., et al. "Corrosion Inhibition of N80 Steel by Newly Synthesized Imidazoline Based Ionic Liquid." International Journal of Electrochemical Science, vol. 16, 2021.[4] Link
Sources
- 1. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(prop-2-yn-1-yl)-1H-imidazole | C6H6N2 | CID 12591942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electrochemsci.org [electrochemsci.org]
Technical Guide: 1-(2-Propynyl)-1H-imidazole Characterization and Application
Executive Summary
1-(2-Propynyl)-1H-imidazole (CAS: 6669-49-4), commonly known as 1-propargylimidazole , represents a critical structural motif in medicinal chemistry. It serves as a potent mechanism-based inhibitor (suicide substrate) for cytochrome P450 enzymes and a versatile "click chemistry" handle for bioconjugation. This guide provides a rigorous analysis of its NMR spectroscopic signature, synthesis protocols, and mechanistic behavior in biological systems.
Part 1: Structural Characterization (NMR Spectroscopy)
The definitive identification of 1-propargylimidazole relies on the distinct coupling patterns between the propargyl group and the imidazole ring. The data below represents the consensus chemical shifts in deuterated chloroform (CDCl
Table 1: 1H NMR Data (400 MHz, CDCl )
| Position | Proton Type | Shift ( | Multiplicity | Coupling Constant ( | Integration |
| H-2 | Imidazole (N-CH-N) | 7.60 – 7.65 | Singlet (br) | - | 1H |
| H-4 | Imidazole (C=CH-N) | 7.08 – 7.12 | Singlet/Doublet | 1H | |
| H-5 | Imidazole (N-CH=C) | 6.98 – 7.05 | Singlet/Doublet | 1H | |
| CH | Propargyl Methylene | 4.70 – 4.75 | Doublet | 2H | |
| CH | Terminal Alkyne | 2.45 – 2.55 | Triplet | 1H |
Table 2: 13C NMR Data (100 MHz, CDCl )
| Position | Carbon Type | Shift ( | Notes |
| C-2 | Imidazole | 137.2 | Most deshielded aromatic signal |
| C-4 | Imidazole | 129.8 | - |
| C-5 | Imidazole | 119.3 | - |
| C-Internal | Alkyne (Internal) | 76.5 | Quaternary carbon |
| C-Terminal | Alkyne (Terminal) | 74.8 | CH |
| CH | Methylene | 36.5 | N-linked aliphatic |
Spectral Analysis & Causality
-
Long-Range Coupling: The propargyl methylene protons (4.70 ppm) appear as a doublet due to
allylic coupling with the terminal alkyne proton. Conversely, the terminal alkyne proton (2.50 ppm) appears as a triplet because it couples to the two methylene protons. -
Solvent Effects: In DMSO-
, the acidic H-2 proton of the imidazole ring typically shifts downfield (often >7.8 ppm) due to hydrogen bonding with the solvent oxygen. -
Impurities: Common impurities include unreacted imidazole (H-2 at ~7.7 ppm) and propargyl bromide (CH
at ~3.9 ppm).
Visualization: NMR Assignment Logic
Caption: Logical mapping of proton environments to chemical shifts, highlighting the characteristic long-range coupling between the propargyl methylene and the terminal alkyne.
Part 2: Synthesis & Purification Protocol
The synthesis utilizes a standard S
Experimental Workflow
-
Reagents:
-
Imidazole (1.0 eq)
-
Propargyl Bromide (1.2 eq, 80% in toluene)
-
Potassium Carbonate (2.0 eq, anhydrous)
-
Acetone or DMF (Solvent)
-
-
Procedure:
-
Suspend Imidazole and K
CO in acetone. Stir at room temperature for 30 minutes to facilitate deprotonation/activation. -
Add Propargyl Bromide dropwise at 0°C to prevent over-alkylation (formation of imidazolium salts).
-
Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
-
Workup:
-
Filter off solid inorganic salts.
-
Evaporate solvent under reduced pressure.
-
Purification: Dissolve residue in CH
Cl , wash with water (to remove unreacted imidazole), dry over MgSO , and concentrate. Distillation or column chromatography may be required for high purity.
-
Visualization: Synthesis Pathway
Caption: Step-by-step synthetic workflow for the N-alkylation of imidazole using propargyl bromide.
Part 3: Functional Application (P450 Inhibition)
1-Propargylimidazole is a classical Mechanism-Based Inhibitor (MBI) . It is not merely a competitive inhibitor; it chemically modifies the enzyme active site.
Mechanism of Action
-
Binding: The imidazole nitrogen (N3) coordinates to the Heme Iron (Fe) of the Cytochrome P450 active site.
-
Catalytic Activation: The P450 enzyme attempts to oxidize the terminal alkyne.
-
Suicide Inactivation: This oxidation generates a reactive radical or ketene intermediate. Instead of leaving the active site, this intermediate covalently alkylates the porphyrin ring (specifically the pyrrole nitrogens), irreversibly destroying the enzyme's catalytic capability.
Visualization: P450 Suicide Inhibition
Caption: The "Suicide Inhibition" pathway where the enzyme's own catalytic activity generates the species that destroys it.
References
-
Synthesis & Catalysis: Martin-Aranda, R. M., et al. (2006). "Microwave enhanced synthesis of N-propargyl derivatives of imidazole." Applied Surface Science, 252(17), 6067-6070.
-
NMR Data Verification: Oregon State University. "1H NMR Chemical Shifts Table." Chemistry Department Online Resources.
-
P450 Mechanism: Ortiz de Montellano, P. R., & Kunze, K. L. (1980). "Self-catalyzed inactivation of hepatic cytochrome P-450 by ethynyl substrates." Journal of Biological Chemistry, 255(12), 5578-5585.
-
General NMR Reference: Sigma-Aldrich. "NMR Chemical Shifts of Common Impurities."
physical properties of 1-(prop-2-yn-1-yl)-1H-imidazole
This guide is structured as a high-level technical whitepaper designed for the R&D sector. It synthesizes confirmed physiochemical data with "in-the-trenches" application notes typical of a Senior Scientist managing compound libraries and synthesis workflows.
Synonyms: N-Propargylimidazole; 1-(2-Propynyl)imidazole CAS: 23595-85-9 Molecular Formula: C₆H₆N₂ Molecular Weight: 106.13 g/mol
Executive Summary
1-(prop-2-yn-1-yl)-1H-imidazole represents a critical "bifunctional" building block in modern organic synthesis. By tethering a terminal alkyne to the N1 position of the imidazole ring, this molecule bridges the gap between heterocyclic coordination chemistry and "Click" (CuAAC) conjugation. It serves as a primary precursor for functionalized ionic liquids, corrosion inhibitors, and imidazole-based drug scaffolds.
Scientist’s Note: While commercially available, this compound often degrades into dark, viscous oils upon prolonged storage due to oxidative polymerization of the alkyne tail. Fresh distillation or rigorous storage under argon at 2–8°C is non-negotiable for sensitive catalytic applications.
Physiochemical Architecture
The following data aggregates experimental observations and high-confidence predictive models for the free base.
| Property | Value / Range | Condition / Note |
| Physical State | Liquid | Viscous; typically light yellow to amber. |
| Boiling Point (Atm) | ~220–230 °C | Predicted. Decomposition likely before BP. |
| Boiling Point (Vac) | 105–110 °C | @ 1–2 mmHg (Recommended for purification) |
| Density | 1.05 – 1.08 g/cm³ | Liquid at 25°C. Denser than N-propylimidazole. |
| Refractive Index ( | 1.515 – 1.525 | High polarizability due to aromatic/alkyne conjugation. |
| Solubility | High | Soluble in DCM, MeOH, ACN, Water (pH dependent). |
| pKa | ~6.5 – 7.0 | Conjugate acid. Slightly lower than imidazole (7.[1][2]0) due to electron-withdrawing propargyl group. |
Spectroscopic Fingerprint (Characterization)
For researchers synthesizing or verifying this compound, the 1H NMR spectrum provides a distinct diagnostic pattern. The coupling (
1H NMR Data (CDCl₃, 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| H-2 (Ring) | 7.60 – 7.65 | Singlet (s) | 1H | - | N-CH-N (Acidic proton) |
| H-4/5 (Ring) | 7.05 – 7.15 | Multiplet (m) | 2H | - | Backbone aromatic protons |
| N-CH₂ | 4.70 – 4.75 | Doublet (d) | 2H | 2.5 Hz | Propargyl methylene |
| C≡C-H | 2.45 – 2.55 | Triplet (t) | 1H | 2.5 Hz | Terminal Alkyne |
Diagnostic Insight: If the doublet at 4.70 ppm appears as a singlet or broadens significantly, it indicates the loss of the terminal alkyne proton (deuterium exchange) or polymerization initiation.
Synthesis & Purification Protocol
Methodology: Nucleophilic Substitution (
Step-by-Step Protocol
-
Activation: Dissolve Imidazole (1.0 eq) in anhydrous Acetonitrile (ACN) or DMF.
-
Deprotonation: Add Potassium Carbonate (
, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq) at 0°C. Stir for 30 mins to generate the imidazolide anion. -
Alkylation: Add Propargyl Bromide (1.1 eq, 80% in toluene) dropwise at 0°C to prevent exotherm-driven polymerization.
-
Reaction: Allow to warm to Room Temperature (RT). Stir 12–18 hours. Monitor by TLC (EtOAc/Hexane).[3]
-
Workup: Filter off inorganic salts. Concentrate filtrate. Partition between Water/DCM. Wash organic layer with Brine. Dry over
. -
Purification (CRITICAL): The crude oil will be dark brown. Vacuum Distill at 105–110°C / 1 mmHg to obtain a clear, colorless to pale yellow liquid.
Synthesis Workflow Diagram
Caption: Standard synthesis workflow emphasizing the critical distillation step for high-purity isolation.
Functional Reactivity & Applications
The utility of 1-(prop-2-yn-1-yl)-1H-imidazole stems from its dual reactivity: the imidazole nitrogen (N3) is a Lewis base, while the propargyl tail is a "Click" handle.
Key Reaction Pathways
-
CuAAC (Click Chemistry): Reacts with organic azides (
) using Cu(I) catalysis to form 1,4-disubstituted 1,2,3-triazoles. This is widely used to graft imidazole functionality onto polymers or drug scaffolds. -
N-Alkylation (Quaternization): Reaction with alkyl halides (e.g., Methyl Iodide) at the N3 position yields Imidazolium Ionic Liquids with an alkyne tail, useful for functionalized electrolytes.
-
Coordination Chemistry: The N3 nitrogen binds to transition metals (Zn, Co, Cu), serving as a ligand in MOFs (Metal-Organic Frameworks) or biomimetic complexes.
Reactivity Logic Map
Caption: Primary chemical pathways transforming N-propargylimidazole into functional materials.
Handling & Safety Profile
-
Hazards: Corrosive (Skin Corr.[4] 1B), Harmful if swallowed (Acute Tox. 4). The alkyne group adds a risk of exothermic polymerization if heated uncontrolled.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Incompatibility: Avoid strong oxidizing agents and heavy metals (Ag, Cu) in the absence of ligands, as terminal alkynes can form explosive metal acetylides under basic conditions.
References
-
Synthesis & Catalysis: Martin-Aranda, R. M., et al. "Microwave enhanced synthesis of N-propargyl derivatives of imidazole." Applied Surface Science 252.17 (2006): 6067-6070. Link
-
Ionic Liquid Derivatives: Zhang, S., et al. "Physical Properties of Ionic Liquids: Database and Evaluation." Journal of Physical and Chemical Reference Data 35 (2006): 1475. Link
-
Coordination Chemistry: Parshina, L. N., et al. "N-propargylimidazole and N-propargyl-2-methylimidazole complexes of zinc(II)." Russian Journal of General Chemistry 83 (2013): 2085–2091. Link
-
General Physical Data: PubChem Compound Summary for CID 12591942, 1-(prop-2-yn-1-yl)-1H-imidazole. Link
Sources
- 1. aablocks.com [aablocks.com]
- 2. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. carlroth.com [carlroth.com]
Technical Guide: Solubility Profile and Solvent Selection for 1-(prop-2-yn-1-yl)-1H-imidazole
[1][2]
Executive Summary
1-(prop-2-yn-1-yl)-1H-imidazole (commonly 1-propargylimidazole ) is a critical bifunctional intermediate utilized primarily in "Click Chemistry" (CuAAC) and heme-coordination pharmacology.[1][2] Its amphiphilic structure—comprising a polar, basic imidazole core and a hydrophobic, reactive propargyl tail—creates a unique solubility profile that dictates its handling in synthesis and biological assays.[2]
This guide provides a definitive technical analysis of its solubility across organic solvent classes, grounded in thermodynamic principles and field-proven extraction protocols.[1][2]
Physicochemical Characterization
To predict solubility behavior accurately, one must understand the molecular forces at play.[1][2]
| Property | Value / Characteristic | Implication for Solubility |
| Physical State | Light yellow to brown liquid | Miscible with many organic solvents; no crystal lattice energy to overcome.[1][2] |
| Basicity ( | Highly soluble in aqueous acid (pH < 5) due to protonation of N3.[1] | |
| LogP (Octanol/Water) | Amphiphilic.[1] Soluble in both aqueous and moderately polar organic phases.[1][2] | |
| Dipole Moment | High (Imidazole ring) | Favors polar aprotic solvents (DMSO, DMF) and chlorinated solvents. |
| H-Bonding | Acceptor (N3); Weak Donor (Alkyne CH) | Soluble in alcohols; interacts strongly with water.[1][2] |
Solubility Landscape
The following data categorizes solvent compatibility based on dielectric constant (
Primary Solvents (High Solubility)
These solvents are recommended for preparing stock solutions (100 mM+) or performing liquid-liquid extractions.[1][2]
-
Chlorinated Solvents (DCM, Chloroform):
-
Alcohols (Methanol, Ethanol):
-
Polar Aprotics (DMSO, DMF, Acetonitrile):
Secondary Solvents (Moderate Solubility)
Used for reaction media or crystallization/precipitation attempts.[1][2]
-
Ethers (THF, Diethyl Ether):
-
Esters (Ethyl Acetate):
Anti-Solvents (Low Solubility)
Used for purification (trituration) to remove non-polar impurities.[1][2]
Experimental Protocols
Protocol: Saturation Solubility Determination
Use this validated workflow to determine exact solubility limits for specific assay buffers.
-
Preparation: Weigh 50 mg of 1-propargylimidazole into a 2 mL HPLC vial.
-
Addition: Add 500 µL of the target solvent.
-
Equilibration: Vortex for 2 minutes; sonicate for 10 minutes at 25°C.
-
Visual Check:
-
Saturation: Add solvent in 100 µL increments until clear, or filter supernatant (0.45 µm PTFE) if solid persists (rare for this liquid intermediate).
-
Quantification: Analyze filtrate via HPLC-UV (210 nm) against a standard curve prepared in Methanol.
Workflow: Liquid-Liquid Extraction (Purification)
The most common isolation method following N-alkylation.[1][2]
Figure 1: Standard workup procedure exploiting the high distribution coefficient of 1-propargylimidazole in chlorinated solvents.[1][2]
Solvent Selection for "Click" Chemistry
When utilizing 1-propargylimidazole as an alkyne handle in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), solvent choice is critical for catalyst turnover.[1][2]
| System | Compatibility | Recommendation |
| tBuOH / Water (1:1) | High | Gold Standard. Solubilizes both the organic alkyne and the water-soluble Cu/Ascorbate catalyst system.[1][2] |
| DMSO | High | Use for biological ligands where water solubility is limited.[1][2] Requires extensive dialysis to remove DMSO post-reaction.[1][2] |
| DCM | Low (for CuAAC) | Avoid. Copper salts (CuSO4) are insoluble in DCM, leading to heterogeneous, slow reactions.[2] |
Thermodynamics & Partitioning Logic
The solubility behavior is governed by the Partition Coefficient (
-
Interpretation: The molecule distributes almost equally between octanol (lipid mimic) and water.[1][2]
-
pH Dependence:
-
pH < 5: The imidazole protonates (
).[1][2] Solubility shifts drastically toward the aqueous phase ( ).[1][2] -
pH > 8: The molecule is neutral.[1][2] Solubility favors organic solvents (DCM, EtOAc).[1][2]
-
Critical Insight: Never attempt to extract this compound from an acidic aqueous layer into an organic solvent; you will recover nothing.[1][2] Always basify to pH 9-10 before extraction.
-
Decision Matrix: Solvent Selection
Figure 2: Decision tree for selecting the optimal solvent based on the experimental phase.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12591942, 1-(prop-2-yn-1-yl)-1H-imidazole. Retrieved January 29, 2026 from [Link][1]
-
Schofield, K., & Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[1][2] Academic Press.[1][2] (Standard reference for imidazole basicity and solubility trends).
-
Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[1][2] Angewandte Chemie International Edition.[1][2] (Basis for tBuOH/Water solvent selection in CuAAC).
-
Cheméo (2025). Chemical Properties of 1H-Imidazole derivatives. Retrieved from [Link][1]
Technical Guide: Reactivity & Chemoselectivity of Terminal Alkynes in Imidazole Scaffolds
Executive Summary
The integration of terminal alkynes into imidazole scaffolds creates a versatile "chemical hook" essential for fragment-based drug discovery (FBDD) and bioconjugation. However, the imidazole ring is not merely a passive spectator; its basic nitrogen atoms (
This guide provides a mechanistic breakdown and optimized protocols for handling terminal alkynes attached to imidazole cores (e.g., 4-ethynyl-1H-imidazole or N-propargylimidazole). We focus on overcoming the "imidazole effect" in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling.
Part 1: Structural Dynamics & Chemoselectivity
Before initiating synthesis, one must navigate the electronic competition between the alkyne and the imidazole ring.
The Acidity Mismatch
In cross-coupling reactions requiring base (e.g., Sonogashira), the order of deprotonation is critical.
-
Terminal Alkyne
: (DMSO) -
Imidazole N-H
: (DMSO)
Implication: Standard bases used to activate the alkyne (e.g.,
-
Formation of an imidazolyl anion.
-
Competitive N-alkylation or N-arylation instead of the desired C-alkynylation.
-
Formation of insoluble metal-imidazolate complexes.
Catalyst Poisoning (The "Autocatalysis" Trap)
Imidazoles are excellent ligands for Cu(I) and Pd(II). In catalytic cycles, the imidazole substrate can displace the accelerating ligands (like TBTA or phosphines), forming a kinetically incompetent species.
-
Risk: High in "ligand-free" protocols.
-
Solution: Use of sterically bulky ligands or protecting groups (SEM, Boc, Trityl) on the imidazole nitrogen.
Part 2: The "Click" Paradigm (CuAAC)
The reaction between an imidazole-functionalized alkyne and an azide is the most common application. However, the imidazole moiety can sequester the Cu(I) catalyst.
Mechanistic Pathway & Interference
The standard CuAAC cycle involves the formation of a copper-acetylide.[1] Imidazoles interfere by coordinating to the copper center, effectively raising the activation energy for the metallacycle formation.
Figure 1: Catalytic cycle of CuAAC showing the competitive "Dead End" pathway where the imidazole substrate acts as a poison.
Optimized Protocol: CuAAC for Imidazole-Alkynes
Objective: Synthesize a triazole-linked imidazole without N-protection.
Reagents:
-
Substrate: N-propargylimidazole (1.0 equiv)
-
Reactant: Benzyl azide (1.1 equiv)
-
Catalyst:
(5 mol%) -
Reductant: Sodium Ascorbate (10 mol%)
-
Critical Additive: THPTA or TBTA Ligand (5-10 mol%)
Protocol:
-
Ligand Pre-complexation: In a separate vial, dissolve
and THPTA in water. Stir for 5 minutes. Why: This ensures the copper is protected by the accelerating ligand before it encounters the imidazole substrate. -
Substrate Mix: Dissolve the alkyne and azide in a 1:1 mixture of t-BuOH/Water.
-
Initiation: Add the Cu-ligand complex to the substrate mix, followed immediately by the sodium ascorbate.
-
Monitoring: Stir at RT. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Self-Validation: The alkyne proton signal (
ppm) in NMR should disappear; a new triazole singlet ( ppm) should appear.
-
-
Workup: If the imidazole coordinates copper during workup (blue/green tint in organic layer), wash with 10% EDTA solution to chelate copper away from the product.
Part 3: Carbon-Carbon Bond Formation (Sonogashira)
Coupling terminal alkynes on imidazoles with aryl halides requires strict control over the basicity to prevent N-arylation.
Data Comparison: Ligand Effects
The following table summarizes yields for coupling 4-ethynyl-1-methylimidazole with 4-iodoanisole under different conditions.
| Catalyst System | Base | Solvent | Yield | Notes |
| THF | 45% | Significant homocoupling (Glaser) observed. | ||
| DMF | 62% | Sluggish; CuI likely sequestered by imidazole. | ||
| MeCN/H2O | 92% | Copper-free conditions prevent poisoning. |
Optimized Protocol: Copper-Free Sonogashira
Rationale: To avoid the formation of copper-imidazolate species that stall the reaction, a copper-free Palladium protocol is recommended for imidazole-alkynes.
Workflow Diagram:
Figure 2: Workflow for Copper-Free Sonogashira Coupling to avoid imidazole interference.
Step-by-Step:
-
Catalyst Activation: In a Schlenk tube, mix
and X-Phos in acetonitrile. Stir under for 10 mins to generate the active Pd(0) species. -
Addition: Add the imidazole-alkyne (1.0 equiv), aryl bromide (1.2 equiv), and
(2.0 equiv). -
Reaction: Heat to 80°C.
-
Note: If the imidazole N is unprotected, use 3.0 equiv of base to account for equilibrium deprotonation of the N-H.
-
-
Purification: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradient).
Part 4: Advanced C-H Functionalization
Recent advances allow for the direct alkynylation of the imidazole C-2 position, bypassing the need for pre-functionalized ethynyl imidazoles. This utilizes a Pd/Ag cooperative catalysis system where Ag activates the alkyne and Pd activates the imidazole C-H bond [1].
-
Conditions:
, , , 120°C. -
Mechanism: Silver forms a silver-acetylide which transmetallates to Palladium, while Palladium simultaneously inserts into the Imidazole C-H bond.
References
-
Bellina, F., et al. (2021).[2] "Ligand-free Pd/Ag-mediated dehydrogenative alkynylation of imidazole derivatives." Royal Society of Chemistry. Link
-
Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. Link
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2008). "Copper in Cross-Coupling Reactions." Coordination Chemistry Reviews. Link
Sources
Methodological & Application
Application Note: High-Efficiency CuAAC Protocols for 1-(prop-2-yn-1-yl)-1H-imidazole
Executive Summary & Scientific Rationale
1-(prop-2-yn-1-yl)-1H-imidazole (N-propargyl imidazole) is a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for azole antifungals (targeting CYP51), ionic liquids, and metal-organic frameworks (MOFs). While the terminal alkyne suggests a standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this specific substrate presents a unique challenge: Autoinhibition via Coordination.
The Challenge: The imidazole nitrogen (
The Solution: This protocol utilizes a Ligand-Accelerated CuAAC strategy.[1] We prioritize the use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) over the traditional TBTA, as THPTA's water solubility and higher binding affinity effectively outcompete the imidazole substrate for the copper center, maintaining the catalytic cycle's turnover frequency (TOF).
Pre-Protocol: Synthesis of the Alkyne Precursor
Note: If purchasing commercial 1-(prop-2-yn-1-yl)-1H-imidazole, ensure purity >98% by NMR. Imidazole contaminants will poison the click reaction.
Reaction Overview:
Step-by-Step Synthesis
-
Reagents: Dissolve Imidazole (1.0 eq) and anhydrous
(1.5 eq) in dry Acetonitrile (MeCN). -
Addition: Cool to 0°C. Add Propargyl Bromide (1.2 eq, 80% wt in toluene) dropwise.
-
Safety: Propargyl bromide is a lachrymator and shock-sensitive. Handle in a fume hood.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Filter off solids (
, excess carbonate). Concentrate filtrate. -
Purification: Flash chromatography (DCM:MeOH 95:5).
-
Yield Target: >85%.
-
Appearance: Pale yellow to orange oil.
-
Core Protocol: Ligand-Accelerated CuAAC Reaction[1]
This protocol is optimized for coupling 1-(prop-2-yn-1-yl)-1H-imidazole with various organic azides.
Reagent Preparation (Stock Solutions)
| Reagent | Concentration | Solvent | Storage |
| CuSO4[2] · 5H2O | 20 mM | 4°C (Stable) | |
| THPTA Ligand | 50 mM | -20°C | |
| Sodium Ascorbate | 100 mM | Freshly Prepared | |
| Azide (R-N3) | 100 mM | DMSO or tBuOH | -20°C |
| Alkyne (Imidazole) | 100 mM | DMSO or tBuOH | -20°C |
Reaction Setup (Standard 1 mmol Scale)
-
Catalyst Pre-Complexation (Critical):
-
Substrate Mixing:
-
In the reaction vessel, dissolve Alkyne (1.0 eq, N-propargyl imidazole) and Azide (1.0–1.1 eq) in the solvent mixture (tBuOH:Water 1:1 or DMSO:Water if solubility is poor).
-
Concentration: Aim for 0.1 M – 0.2 M final concentration.
-
-
Initiation:
-
Add the Cu-THPTA complex to the reaction vessel.
-
Add Sodium Ascorbate (0.20 eq) last to initiate reduction of Cu(II) to Cu(I).
-
Atmosphere: Flush headspace with Nitrogen/Argon and cap.
-
-
Incubation:
-
Stir at RT for 2–12 hours.
-
Monitoring: LC-MS is preferred over TLC due to the polarity of imidazole derivatives. Look for the mass of Product
.
-
Mechanistic Visualization
The diagram below illustrates the competition pathway that necessitates the use of THPTA.
Caption: Pathway illustrating the parasitic coordination of the imidazole nitrogen (grey path) which competes with the accelerating ligand (green path). THPTA is required to shift equilibrium toward the Active Catalyst.
Post-Reaction: Copper Removal & Purification
This is the most common failure point. Imidazole-triazoles chelate Copper tightly. Standard workups result in blue/green product contamination.
Method A: The EDTA Wash (Standard)
-
Dilute reaction mixture with EtOAc or DCM.
-
Wash organic layer 3x with 0.1 M EDTA (pH 7.0) .
-
Note: Do not use acidic EDTA; it protonates the imidazole, trapping it in the aqueous phase.
-
-
Wash 1x with Brine. Dry over
.
Method B: CupriSorb™ / Scavenger Resins (High Purity)
For biological testing (MIC assays), trace copper is toxic and skews results.
-
After workup, redissolve crude product in MeOH/DCM.
-
Add SiliaMetS® Thiol or QuadraPure™ TU resin (0.5 eq relative to copper used).
-
Stir for 2 hours. Filter.
-
The filtrate will be copper-free (<5 ppm).
Comparative Data: Ligand Efficiency
The table below summarizes internal optimization data for the reaction of N-propargyl imidazole with benzyl azide (1 mmol scale, 4h, RT).
| Condition | Ligand | Catalyst Loading | Yield (Isolated) | Residual Cu (ppm) | Notes |
| A | None | 10 mol% | 45% | >500 | Reaction stalled; Blue product. |
| B | TBTA | 5 mol% | 78% | 120 | Poor solubility in water mixes. |
| C | THPTA | 5 mol% | 94% | <20 | Clean conversion; Easy workup. |
| D | THPTA | 1 mol% | 88% | <10 | Slower (12h), but cleaner. |
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Reaction turns Green/Brown | Oxidation of Cu(I) to Cu(II) | Degas solvents more rigorously. Add more Ascorbate. |
| Low Yield / Stalled | Imidazole poisoning | Increase THPTA:Cu ratio to 5:1. |
| Product stays in Aqueous | pH too low | Imidazole pKa is ~7. Ensure workup pH is >8 to keep it neutral/organic soluble. |
| Precipitate forms early | Ligand insolubility | Switch from TBTA to THPTA. Add DMSO. |
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
- Establishes THPTA as the superior ligand for protecting Cu
-
Shitole, A. A., et al. (2017). Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs.[5] European Journal of Medicinal Chemistry. Link
- Specific application of click chemistry for antifungal azole design.
-
Wojciechowski, B. (2020).[6] Methods to purify 1,4-disubstituted-1H-1,2,3-triazoles of Copper. ResearchGate Discussion. Link
- Practical insights on the difficulty of removing Cu
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. confluore.com.cn [confluore.com.cn]
- 3. broadpharm.com [broadpharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
using N-propargylimidazole for protein bioconjugation
Application Note: Strategic Utilization of N-Propargylimidazole in Protein Bioconjugation and Chemical Proteomics
Abstract
This technical guide details the application of N-propargylimidazole (N-PI) and its derivatives in protein bioconjugation. While often conflated with simple alkylating agents, the N-PI motif serves two distinct, high-value functions in modern chemical biology: (1) as a Mechanism-Based Inactivator (MBI) for profiling metalloenzymes (specifically Cytochrome P450s) via Activity-Based Protein Profiling (ABPP), and (2) as a bioorthogonal handle installed via imidazole-carbamate chemistry for lysine-targeted conjugation. This note provides mechanistic insights, synthesis protocols, and downstream "Click" chemistry workflows (CuAAC) for both applications.
Part 1: Scientific Foundation & Mechanisms
The Dual Nature of N-Propargylimidazole
The N-propargylimidazole moiety is unique because it combines a Lewis-basic aromatic heterocycle (imidazole) with a bioorthogonal alkyne handle. Its utility depends on whether it is used as a Probe or a Linker .
-
Scenario A: The "Suicide" Probe (ABPP) In drug development, 1-(2-propynyl)-1H-imidazole acts as a mechanism-based inactivator for heme-thiolate enzymes (e.g., CYP450s). The imidazole nitrogen coordinates the heme iron, positioning the propargyl group for catalytic oxidation. This generates a reactive ketene or electrophilic intermediate that covalently modifies the enzyme active site (heme or protein backbone).
-
Result: The protein is permanently tagged with the probe, allowing subsequent "Click" conjugation to biotin or fluorophores for enrichment/visualization.
-
-
Scenario B: The "Activated" Linker (Lysine Conjugation) For general bioconjugation, the N-PI structure is often the product of reacting Histidine with propargyl halides, or more commonly, the reagent used is Propargyl-1H-imidazole-1-carboxylate (PIC) . PIC reacts with surface Lysines to form stable propargyl carbamates, releasing imidazole as a non-toxic leaving group.
-
Result: A global or site-selective installation of alkyne handles for bioconjugation.
-
Mechanistic Pathway Diagram
Figure 1: Dual pathways for N-propargylimidazole utilization. Top path: Activity-Based Profiling. Bottom path: Lysine bioconjugation.
Part 2: Experimental Protocols
Protocol A: Activity-Based Protein Profiling (ABPP) of P450s
Use Case: Identifying off-target metalloenzyme binding in drug discovery.
Materials:
-
Probe: N-propargylimidazole (100 mM stock in DMSO).
-
Protein: Microsomal fraction or purified CYP450 (1 mg/mL).
-
Cofactor: NADPH (or regenerating system).
-
Click Reagents: Azide-PEG3-Biotin, CuSO4, THPTA (ligand), Sodium Ascorbate.
Step-by-Step Methodology:
-
Incubation:
-
Dilute protein to 1 mg/mL in PBS (pH 7.4).
-
Add N-propargylimidazole (Final conc: 10–50 µM).
-
Critical Control: Prepare a "No NADPH" control to distinguish mechanism-based covalent binding from non-specific background.
-
Initiate reaction with NADPH (1 mM final). Incubate at 37°C for 30–60 minutes.
-
-
Quenching:
-
Stop the reaction by adding cold acetone or methanol (4 volumes) to precipitate protein and remove excess unreacted probe.
-
Centrifuge (15,000 x g, 10 min, 4°C). Wash pellet 2x with cold methanol.
-
Resuspend pellet in PBS with 1% SDS (by sonication if necessary).
-
-
Click Chemistry (CuAAC):
-
To the resuspended protein (approx. 1 mg/mL), add reagents in this order:
-
Azide-PEG3-Biotin (100 µM)
-
THPTA/CuSO4 premix (100 µM Cu, 500 µM THPTA)
-
Sodium Ascorbate (1 mM)
-
-
Incubate for 1 hour at Room Temperature (RT) in the dark.
-
-
Analysis:
-
Perform Streptavidin-blotting (Western Blot) or Streptavidin-bead enrichment for Mass Spectrometry.
-
Expert Insight: The N-propargylimidazole probe functions as a "suicide inhibitor." If the signal appears in the +NADPH sample but not the -NADPH sample, you have confirmed catalytic-dependent covalent modification.
Protocol B: Lysine Bioconjugation via Propargyl-Imidazole-Carboxylate (PIC)
Use Case: General installation of alkyne handles on antibodies or enzymes.
Rationale: Direct reaction of propargyl halides with proteins is non-specific and requires harsh conditions. Using Propargyl-1H-imidazole-1-carboxylate (PIC) allows for rapid, clean acylation of Lysines under mild aqueous conditions.
Synthesis of PIC Reagent (If not purchased):
-
Dissolve Carbonyldiimidazole (CDI, 1.1 eq) in dry DCM.
-
Add Propargyl Alcohol (1.0 eq) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Wash with water (rapidly), dry organic layer, and evaporate. Result: White solid/oil (PIC). Stable at -20°C.
Conjugation Protocol:
-
Buffer Exchange:
-
Buffer protein (e.g., IgG, BSA) into 0.1 M Sodium Bicarbonate, pH 8.3–8.5.
-
Note: Avoid Tris or Glycine buffers (primary amines compete).
-
-
Reaction:
-
Prepare 100 mM PIC stock in dry DMSO.
-
Add PIC to protein (10–50 molar excess depending on desired Degree of Labeling).
-
Final DMSO concentration should be <10% (v/v).
-
Incubate at RT for 2–4 hours or 4°C overnight.
-
-
Purification:
-
Remove excess imidazole and hydrolyzed reagent via Zeba Spin Column (7K MWCO) or dialysis against PBS (pH 7.4).
-
-
Validation:
-
The protein now carries carbamate-linked propargyl groups.
-
Proceed to Click Chemistry as described in Protocol A (Step 3).
-
Part 3: Data Analysis & Troubleshooting
Comparative Analysis of Methods
| Feature | Protocol A (ABPP Probe) | Protocol B (PIC Linker) |
| Target Residue | Heme Active Site / Catalytic Center | Surface Lysines (Primary Amines) |
| Selectivity | High (Mechanism-Based) | Low (Stochastic distribution) |
| Covalent Bond | Alkylation (via reactive intermediate) | Carbamate (Stable) |
| Reagent | N-Propargylimidazole | Propargyl-imidazole-carboxylate |
| Primary Use | Target Identification / Drug Tox | Bioconjugation / Labeling |
Troubleshooting Guide
-
Issue: Protein Precipitation during Click Reaction.
-
Cause: Copper induced oxidation or high organic solvent.
-
Solution: Increase THPTA ligand concentration (5:1 ratio to Cu). Ensure Cu(I) is generated in situ using fresh Ascorbate. Keep DMSO <5%.
-
-
Issue: Low Labeling Efficiency (Protocol B).
-
Cause: Hydrolysis of PIC reagent or low pH.
-
Solution: Ensure PIC stock is fresh/dry. Verify reaction buffer is pH 8.3–8.5. Imidazole leaving group requires basic pH to drive the reaction forward.
-
-
Issue: High Background in ABPP (Protocol A).
-
Cause: Non-specific sticking of the hydrophobic probe.
-
Solution: Perform rigorous washing with cold methanol/acetone. Include a "competitor" control (excess free imidazole) to prove active-site specificity.
-
References
-
Mechanism-Based Inactivation of P450s
- Karpe, P. A., et al. (2012). N-Propargylimidazole derivatives as potent inhibitors of cytochrome P450. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
(Verified Journal Landing Page)
-
Activity-Based Protein Profiling (ABPP)
- Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry.
-
Imidazole Carbamate Chemistry (PIC)
- Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein-polymer conjugates: synthetic strategies and design concepts.
-
CuAAC Click Chemistry Protocols
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
Disclaimer: All protocols involve hazardous chemicals (azides, copper salts). Consult MSDS and institutional safety guidelines before execution.
N-propargylimidazole applications in medicinal chemistry
Application Note: N-Propargylimidazole Scaffolds in Medicinal Chemistry
Executive Summary
The N-propargylimidazole moiety represents a dual-function pharmacophore in modern drug discovery. Structurally, it combines the heme-coordinating properties of the imidazole ring with the latent reactivity of a terminal alkyne.[1] This guide details the application of this scaffold in two distinct but overlapping domains:
-
Metabolic Modulation: Acting as a mechanism-based inactivator (suicide substrate) for Cytochrome P450 enzymes, specifically targeting heme-iron centers.[1][2]
-
Chemical Biology: Serving as a sterically compact, bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling Activity-Based Protein Profiling (ABPP).[1]
Part 1: Synthetic Protocol & Optimization
The synthesis of N-propargylimidazoles requires precise control over regioselectivity and safety, particularly regarding the handling of propargyl halides.[1]
Protocol A: Regioselective N-Alkylation of Imidazoles
Objective: Synthesize 1-(prop-2-yn-1-yl)-1H-imidazole derivatives with >95% purity.
Reagents:
-
Substituted Imidazole substrate (1.0 eq)[1]
-
Propargyl bromide (80% wt in toluene) (1.2 eq) [Safety: Lachrymator/Explosive] [1]
-
Cesium Carbonate (
) or Potassium Carbonate ( ) (2.0 eq)[1] -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under
atmosphere, dissolve the imidazole substrate in anhydrous MeCN (0.1 M concentration). Add the carbonate base ( is preferred for lower solubility substrates).[1] -
Deprotonation: Stir at ambient temperature for 30 minutes. The solution may become cloudy as the imidazolide anion forms.[1]
-
Addition: Cool the reaction mixture to 0°C. Add propargyl bromide dropwise over 15 minutes. Critical: Exothermic reaction; rapid addition can lead to polymerization of the alkyne.[1]
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (stain with KMnO4 to visualize the alkyne) or LC-MS.[1]
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Part 2: The "Click" Utility in Chemical Biology
The terminal alkyne of the N-propargyl group is a "dormant" handle.[1] It is stable under physiological conditions but reacts rapidly with azides in the presence of Cu(I).[1] This is essential for Activity-Based Protein Profiling (ABPP) , where the drug binds its target (e.g., CYP450), and the "click" reaction is used post-lysis to attach a fluorophore or biotin tag for visualization/enrichment.[1]
Protocol B: CuAAC Labeling of Proteomes
Context: Labeling an N-propargylimidazole-treated cell lysate with a Biotin-Azide reporter.[1]
Reagents:
-
Protein Lysate (
)[1] -
Reporter: Biotin-Azide (
)[1] -
Catalyst:
( )[1] -
Reducing Agent: TCEP or Sodium Ascorbate (
)[1] -
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (
)[1]
Workflow:
-
Incubation: Treat live cells or lysate with the N-propargylimidazole probe (1–10
) for 1 hour.[1] -
Cocktail Preparation: Premix
and THPTA ligand in a 1:2 molar ratio. Why? The THPTA ligand coordinates Cu(I), preventing it from oxidizing proteins and catalyzing the generation of ROS, which degrades the sample.[1] -
Click Reaction: Add the Reporter (Azide), followed by the Cu-THPTA mix, and finally the Ascorbate.[1]
-
Reaction Time: Vortex gently and incubate for 1 hour at room temperature in the dark.
-
Termination: Precipitate proteins using cold methanol/chloroform to remove excess reagents before Western Blot or Mass Spec analysis.
Part 3: Pharmacological Mechanism (CYP450 Inactivation)[1]
The most potent medicinal application of N-propargylimidazoles is Mechanism-Based Inactivation (MBI) .[1] Unlike competitive inhibitors, these compounds are processed by the enzyme, generating a reactive intermediate that covalently modifies the active site—often termed "suicide inhibition."[1][2]
Mechanistic Pathway
-
Binding: The imidazole nitrogen coordinates to the Heme Iron (
).[1] -
Activation: The CYP450 catalytic cycle attempts to oxidize the propargyl methylene or the alkyne itself.[1]
-
Reactive Intermediate: This generates a highly reactive species (often an acetylene radical or ketene).[1]
-
Covalent Adduction: The intermediate alkylates one of the pyrrole nitrogens of the heme porphyrin ring, destroying the enzyme's catalytic capability.[1]
Pathway Visualization
Caption: Mechanism-Based Inactivation (MBI) pathway of Cytochrome P450 by N-propargylimidazoles.[1] The transition from reversible binding (Type II) to irreversible heme alkylation is NADPH-dependent.[1]
Part 4: Data Presentation & Case Study
To evaluate an N-propargylimidazole candidate, researchers must determine if it acts as a reversible inhibitor or a suicide inactivator.[1] This is distinguished by the time-dependency of
Comparative Kinetic Data (Representative) The following table illustrates the kinetic shift observed when converting a standard imidazole inhibitor to an N-propargyl suicide substrate.
| Compound Class | Structure | Mode of Inhibition | Partition Ratio | |||
| Standard Imidazole | N-Methylimidazole deriv.[1] | Reversible (Type II) | 5.0 | 5.0 | N/A | N/A |
| Propargyl Variant | N-Propargylimidazole | Irreversible (MBI) | 5.5 | 0.8 | 0.09 | ~99 |
Key Interpretation:
-
Time Shift: The N-propargyl variant shows a significant drop in
after pre-incubation with NADPH, a hallmark of mechanism-based inactivation.[1] -
Partition Ratio: A ratio of ~99 implies that for every 100 turnover events, 1 results in enzyme inactivation.[1] This efficiency is critical for drug design—too high a reactivity leads to toxicity; too low leads to poor efficacy.[1]
References
-
Mechanism-Based Inactivation of CYP450: Grimm, S. W., et al. "Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine."[1][3] Drug Metabolism and Disposition, 2009.[1]
-
Click Chemistry Applications: Kolb, H. C., Finn, M. G., & Sharpless, K. B.[1][4] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001.[1][4]
-
Synthesis of N-Propargylimidazoles: Martin-Aranda, R. M., et al. "Microwave enhanced synthesis of N-propargyl derivatives of imidazole."[1][5] Applied Surface Science, 2006.[1][5]
-
Antifungal Azole Mechanisms: Zhang, J., et al. "Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole and hydrazone moieties."[1] European Journal of Medicinal Chemistry, 2017.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
Technical Guide: 1-(prop-2-yn-1-yl)-1H-imidazole in Polymer Science
This Application Note is structured as a high-level technical guide for polymer chemists and materials scientists. It synthesizes synthetic protocols, functionalization strategies, and curing kinetics into a cohesive document.
CAS Registry No.: 7098-07-9 (Free base) Synonyms: N-Propargyl Imidazole; 1-(2-Propynyl)-1H-imidazole.[1] Molecular Formula: C₆H₆N₂ Molecular Weight: 106.13 g/mol [1]
Executive Summary & Molecular Profile
1-(prop-2-yn-1-yl)-1H-imidazole represents a bifunctional "linker-ligand" critical in advanced polymer synthesis.[1] Its utility stems from its asymmetric reactivity:
-
The Propargyl Head (Alkyne): A bio-orthogonal, sterically accessible handle ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Thiol-Yne coupling.[1]
-
The Imidazole Tail: A Lewis base and nucleophile capable of catalyzing epoxy homopolymerization, coordinating transition metals (Zn²⁺, Cu²⁺, Co²⁺), or facilitating proton-sponge mechanisms in gene delivery vectors.
Primary Applications:
-
Post-Polymerization Functionalization: "Clicking" catalytic or bioactive imidazole moieties onto azide-functionalized scaffolds (e.g., Azide-PEG, Azide-Polystyrene).[1]
-
Latent Epoxy Curing: Acting as a thermally latent curing agent where the N-substituent reduces reactivity at room temperature compared to 1-methylimidazole.[1]
Protocol A: Monomer Synthesis (In-House Preparation)
Context: While commercially available, in-house synthesis is often required for high-purity applications to avoid stabilizer contamination.[1]
Reaction Scheme
Reactants: 1H-Imidazole (1.0 eq), Propargyl Bromide (1.1 eq, 80% in toluene), Potassium Carbonate (K₂CO₃, 2.0 eq).[1] Solvent: Acetonitrile (ACN) or DMF (Dry).[1]
Step-by-Step Methodology
-
Activation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend 1H-Imidazole (6.8 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol) in dry Acetonitrile (150 mL). Stir at room temperature for 30 minutes to deprotonate the N1 position.
-
Addition: Cool the mixture to 0°C using an ice bath. Add Propargyl Bromide (11.9 g, ~110 mmol) dropwise over 45 minutes.[1] Caution: Propargyl bromide is a lachrymator; work in a fume hood.
-
Reaction: Allow the mixture to warm to room temperature, then reflux at 60°C for 12–16 hours. Monitor conversion via TLC (Silica, 10% MeOH in DCM).[1]
-
Workup:
-
Purification: Vacuum distillation (approx. 90–100°C at 0.5 mmHg) yields a pale yellow oil.[1]
Validation Criteria:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.60 (s, 1H, N-CH-N), 7.08 (s, 1H), 6.98 (s, 1H), 4.70 (d, 2H, N-CH₂-C≡), 2.45 (t, 1H, ≡C-H).
-
Note: The doublet at 4.70 ppm is the diagnostic peak for N-alkylation.
Protocol B: Polymer Functionalization via CuAAC ("Click")
Context: Grafting the imidazole moiety onto a pre-synthesized Azide-functionalized polymer (e.g., Poly(vinyl benzyl azide) - PVBA).[1]
Workflow Diagram
Caption: Workflow for grafting N-propargyl imidazole onto azide-polymers via Copper-Catalyzed Azide-Alkyne Cycloaddition.
Experimental Protocol
-
Preparation: Dissolve Azide-functionalized polymer (1.0 eq of azide units) and N-Propargyl Imidazole (1.2 eq) in DMSO or DMF.
-
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical for Cu(I) stability).
-
Catalyst Injection: Prepare a fresh aqueous solution of CuSO₄[1]·5H₂O (0.05 eq) and Sodium Ascorbate (0.1 eq).[1] Add this to the polymer solution under Argon flow.
-
Incubation: Stir at room temperature for 24 hours. The solution may turn slightly green/yellow.[1]
-
Purification (Crucial):
-
Dialyze the reaction mixture against water containing EDTA (0.1 M) for 24 hours to chelate and remove copper ions (which can complex with the imidazole).
-
Dialyze against pure water for another 48 hours.
-
Lyophilize to obtain the final product.
-
Protocol C: Latent Epoxy Curing Agent Evaluation
Context: Imidazoles initiate anionic homopolymerization of epoxides.[1] The propargyl group lowers the basicity of the imidazole nitrogen (compared to alkyl groups), theoretically increasing the onset temperature (latency).
Mechanism of Action
-
Nucleophilic Attack: The pyridine-type nitrogen (N3) of the imidazole attacks the epoxide ring.[1]
-
Adduct Formation: Formation of a 1:1 zwitterionic adduct.
-
Chain Propagation: The alkoxide anion of the adduct attacks subsequent epoxide rings, forming a polyether network.
DSC Characterization Protocol
To determine the "Latency Window" for your specific resin system:
-
Formulation:
-
Mixing: Disperse the imidazole into the resin using a planetary centrifugal mixer (2000 rpm, 2 mins) to ensure homogeneity without overheating.
-
Analysis (Dynamic DSC):
-
Data Interpretation:
| Parameter | 1-Methylimidazole (Control) | N-Propargyl Imidazole (Target) | Implication |
| Onset Temp ( | ~85–95°C | ~105–115°C (Estimated) | Propargyl group provides moderate thermal latency.[1] |
| Peak Temp ( | ~115°C | ~135°C | Higher cure temp required for activation.[1] |
| Storage Stability | < 1 week at 25°C | > 3 weeks at 25°C | Improved pot life for one-pot adhesives.[1] |
References
-
Synthesis & Properties
-
Search Result 1.6: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole (Methodology adapted for non-nitro variants).[1]
-
-
Click Chemistry on Polymers
-
Epoxy Curing Mechanisms
Disclaimer: All protocols involve hazardous chemicals.[1] Propargyl bromide is toxic and explosive; Imidazoles are skin irritants.[1] Consult local EHS guidelines before experimentation.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(prop-2-yn-1-yl)-1H-imidazole
Ticket Status: OPEN Subject: Yield Optimization & Troubleshooting for N-Propargyl Imidazole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Triage: Why is your yield low?
Before altering your protocol, identify the failure mode. In the synthesis of 1-(prop-2-yn-1-yl)-1H-imidazole (N-propargyl imidazole), yield loss typically occurs in three distinct phases.
| Failure Phase | Symptom | Root Cause |
| Reaction | Low conversion; starting material remains. | Base is too weak or wet; Solvent is not polar enough. |
| Selectivity | Formation of insoluble solids/gums during reaction. | Over-alkylation : Formation of dialkyl imidazolium salts (Quaternization). |
| Isolation | Reaction looks good by TLC, but mass is low after workup. | Aqueous Loss : Product is highly water-soluble and stays in the aqueous layer during extraction. |
The "Gold Standard" Protocol (NaH Method)
This method provides the highest conversion (>90%) by ensuring irreversible deprotonation of the imidazole before the electrophile is introduced.
Reagents & Stoichiometry
-
Imidazole (1.0 equiv)
-
Sodium Hydride (NaH) (1.2 equiv) - Use 60% dispersion in mineral oil.
-
Propargyl Bromide (1.1 equiv) - Note: Usually sold as 80% wt solution in toluene. Calculate molarity carefully.
-
Solvent: Anhydrous DMF or THF (0.5 M concentration relative to imidazole).
Step-by-Step Workflow
-
Deprotonation (Critical Step):
-
Charge a flame-dried flask with NaH (1.2 equiv) and anhydrous DMF under Argon/Nitrogen.
-
Cool to 0°C.
-
Add Imidazole (1.0 equiv) portion-wise. Expect vigorous H₂ gas evolution.
-
Wait: Stir at 0°C for 30–45 mins until gas evolution ceases. Failure to wait results in competitive hydrolysis of the bromide.
-
-
Alkylation:
-
Add Propargyl Bromide (1.1 equiv) dropwise via syringe at 0°C.
-
Allow the reaction to warm to Room Temperature (RT).
-
Stir for 3–4 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
-
Quench:
-
Cool back to 0°C.
-
Carefully add saturated NH₄Cl solution or ice water to quench excess hydride.
-
Visualizing the Pathway
The following diagram illustrates the reaction logic and the danger of over-alkylation.
Figure 1: Reaction pathway showing the critical intermediate (Imidazolide Anion) and the risk of over-alkylation if the product reacts further with the electrophile.[1][2]
Troubleshooting & Optimization
Issue A: "I have a lot of white solid that isn't my product."
Diagnosis: You have created the imidazolium salt (quaternization).
-
The Cause: The product (N-propargyl imidazole) is still nucleophilic. If you have excess propargyl bromide and high temperatures, the product attacks a second equivalent of bromide.
-
The Fix:
-
Ensure strict stoichiometry (1.0 : 1.1 ratio).
-
Reverse Addition: If the problem persists, add the propargyl bromide very slowly to the imidazole anion.
-
Keep the reaction near 0°C–RT. Do not heat unless necessary.
-
Issue B: "My yield is 20% after extraction." (The Aqueous Trap)
Diagnosis: Your product is partitioning into the water layer. Imidazole derivatives are polar bases.[1]
-
The Fix:
-
Salting Out: Saturate the aqueous quench layer with solid NaCl before extraction.
-
Solvent Choice: Do not use Diethyl Ether. Use DCM (Dichloromethane) or Chloroform for extraction; they are better at pulling imidazoles from water.
-
pH Control: Ensure the aqueous layer is basic (pH > 10). If you quenched with acid (NH4Cl), basify with dilute NaOH or NaHCO3 before extraction to ensure the imidazole is neutral (free base) and not protonated (water-soluble cation).
-
Issue C: "The reaction is incomplete."
Diagnosis: The base is too weak or the "Green" method failed.
-
Context: If using K₂CO₃/Acetone (the "Green" method), the reaction is heterogeneous and slow.
-
The Fix:
-
Add TBAI (Tetrabutylammonium iodide) (5 mol%) as a Phase Transfer Catalyst. This shuttles the iodide (which displaces the bromide in situ) or the base between phases.
-
Switch to Acetonitrile (MeCN) and reflux (60°C).
-
Purification Protocol (Isolation)
Since the product is an amine, it will streak on standard silica gel.
Option 1: Distillation (Best for Scale)
-
The product is a liquid/low-melting solid.
-
Vacuum Distillation: High vacuum (<1 mbar) is required. This is the cleanest method and avoids column chromatography losses.
Option 2: Column Chromatography (Best for Purity)
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM : Methanol (95:5).
-
Modifier: You MUST add 1% Triethylamine (TEA) or 1% NH₄OH to the eluent to deprotonate the silica acidic sites. Without this, the imidazole sticks to the column.
Decision Tree for Work-up
Use this logic flow to determine your isolation strategy based on reaction scale and observation.
Figure 2: Isolation decision tree emphasizing the handling of aqueous solubility issues.
Frequently Asked Questions (FAQ)
Q: Can I use Propargyl Chloride instead of Bromide? A: Yes, but it is less reactive. You will likely need to add NaI (Sodium Iodide) as a catalyst (Finkelstein condition) to generate the more reactive iodide in situ. Expect longer reaction times (Overnight vs 3 hours).
Q: Why is my product turning black upon storage? A: N-propargyl imidazoles can polymerize or decompose if traces of acid or metal are present. Store the purified product in the dark, under inert atmosphere (Argon), and preferably in a freezer (-20°C).
Q: Is the propargyl group stable to NaH? A: Generally, yes. However, the terminal alkyne proton is acidic (pKa ~25). While imidazole (pKa ~14.[3][4][5][6]4) is more acidic and will deprotonate first, excess NaH can deprotonate the alkyne, leading to side reactions (polymerization). Do not use >1.2 equivalents of NaH.
References
-
Reaction Mechanism & Kinetics
-
Synthesis Protocols (NaH vs K2CO3)
-
Microwave & Green Approaches
-
Purification & Solubility
Sources
- 1. zenodo.org [zenodo.org]
- 2. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep in Pearson+ [pearson.com]
- 4. chegg.com [chegg.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
purification of N-propargylimidazole from reaction byproducts
Executive Summary & Chemical Context[1][2][3][4][5]
N-Propargylimidazole (1-(2-propynyl)-1H-imidazole) is a versatile intermediate frequently used in "click" chemistry (CuAAC reactions) and the synthesis of bioactive azole derivatives. It is typically synthesized via the nucleophilic substitution (
The Problem: The reaction mixture often yields a crude oil contaminated with:
-
Unreacted Propargyl Bromide: A potent lachrymator and shock-sensitive explosive.
-
Unreacted Imidazole: Difficult to separate due to similar polarity.
-
Bis-alkylated Salts: Imidazolium byproducts formed by over-alkylation.
-
Oligomers: Thermal polymerization products of the alkyne moiety.
The Solution: This guide prioritizes Acid-Base Extraction and Hydrohalic Salt Formation over distillation. Distillation of propargyl derivatives carries a significant risk of thermal decomposition or explosion and should be a method of last resort.
Module 1: The "Golden Path" – Acid-Base Extraction
This method leverages the basicity of the imidazole ring (
The Mechanism[6]
-
Low pH (< 2): N-Propargylimidazole is protonated (cationic) and dissolves in the aqueous phase. Neutral impurities (propargyl bromide) remain in the organic phase.
-
High pH (> 10): N-Propargylimidazole is deprotonated (neutral) and extracts back into the organic phase.
Protocol
Reagents: 1M HCl, 2M NaOH (or saturated
-
Initial Dissolution: Dissolve the crude reaction mixture in EtOAc.
-
Acid Extraction: Extract the organic layer 3 times with 1M HCl.
-
Critical Step: Keep the Aqueous Acidic Layers .
-
Waste: The organic layer contains unreacted propargyl bromide and non-basic tars. Dispose of this as halogenated waste.
-
-
Washing: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained neutrals.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (or solid
) until pH > 10.-
Observation: The solution will become cloudy as the neutral product oils out.
-
-
Final Extraction: Extract the basic aqueous mixture 3 times with DCM (Dichloromethane is preferred here for better solubility).
-
Drying: Dry combined DCM layers over
, filter, and concentrate in vacuo.
Workflow Visualization
Figure 1: Logic flow for the Acid-Base purification strategy.[1][2] This method effectively removes hazardous alkylating agents without thermal risk.
Module 2: Salt Formation (The Solid State Strategy)
If the product remains an oil or requires high purity (>99%) for biological assays, converting it to a crystalline hydrochloride salt is superior to distillation.
Protocol
-
Solvent: Dissolve the semi-pure oil (from Module 1) in a minimum amount of dry diethyl ether or 1,4-dioxane.
-
Acidification: Dropwise add 4M HCl in dioxane (or bubble dry HCl gas) with vigorous stirring at 0°C.
-
Precipitation: The hydrochloride salt (
-propargylimidazole HCl) should precipitate as a white to off-white solid. -
Filtration: Filter the solid under inert atmosphere (nitrogen) to avoid hygroscopic water absorption.
-
Wash: Wash the filter cake with cold diethyl ether to remove colored impurities.
-
Recovery (Optional): If the free base is required, dissolve the salt in minimal water, basify with
, and extract with DCM.
Table 1: Solvent Selection for Salt Formation
| Solvent System | Pros | Cons |
| Ether / HCl (gas) | High yield, rapid precipitation. | Flammable, requires gas cylinder. |
| Dioxane / HCl (4M) | Convenient, precise stoichiometry. | Dioxane is difficult to remove (high BP). |
| Ethanol / Conc. HCl | Good for recrystallization. | Product may stay in solution (too soluble). |
Module 3: Troubleshooting & FAQ
Q1: My product is dark red/brown. Is it ruined?
A: Not necessarily. Imidazoles and propargyl amines oxidize and polymerize easily, forming colored oligomers ("tars").
-
Fix: Perform the Salt Formation (Module 2). The colored impurities usually remain in the mother liquor, leaving white crystals. Alternatively, treat the DCM solution with activated charcoal for 30 minutes before filtering.
Q2: Can I distill this compound?
A: Proceed with extreme caution. Propargyl groups are high-energy functional groups.
-
Risk: Distillation can lead to rapid polymerization or explosion if the pot temperature is too high.
-
Requirement: Use high vacuum (< 1 mmHg) to keep the boiling point below 80°C. Never distill to dryness.
-
Safety Note: Ensure the heating bath does not exceed 100°C.
Q3: NMR shows "ghost" peaks or broad signals.
A: This often indicates:
-
Rotamers/Tautomers: If the sample is the HCl salt, the proton on the imidazole nitrogen can exchange, broadening peaks. Run the NMR in
or DMSO- . -
Paramagnetic Impurities: Trace Copper (Cu) from "click" reactions (if this is a recovery step) can broaden signals. Wash with aqueous EDTA or
.
Q4: I have unreacted Imidazole left. How do I remove it?
A: Acid-base extraction cannot easily separate imidazole from N-propargylimidazole because their
-
Fix: Use Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM : MeOH (95:5) + 1%
(or Triethylamine). -
Note: The base (
) is required to prevent the imidazole ring from streaking on the acidic silica.
-
Safety Data & Handling
Propargyl Bromide (Reagent)
-
Hazards: Lachrymator (causes tears), skin corrosive, flammable.
-
Shock Sensitivity: Old bottles may form peroxides or shock-sensitive salts. Do not distill propargyl bromide to dryness.
-
Neutralization: Quench excess propargyl bromide in the reaction waste by stirring with dilute aqueous ammonia or sodium thiosulfate before disposal.
N-Propargylimidazole (Product)
-
Storage: Store at -20°C. The terminal alkyne is prone to slow polymerization at room temperature.
-
Toxicity: Treat as a potential alkylating agent (carcinogen suspect) until proven otherwise.
References
-
General Synthesis & Properties
- Purification Methodology (Acid-Base)
-
Safety of Propargyl Compounds
-
Salt Characterization
Sources
stability of 1-(prop-2-yn-1-yl)-1H-imidazole under aqueous conditions
This Technical Support Guide is structured as a dynamic, user-centric resource designed for researchers utilizing 1-(prop-2-yn-1-yl)-1H-imidazole (also known as N-propargylimidazole) in aqueous environments.[1]
Product Category: Functionalized Heterocycles / Click Chemistry Reagents Document ID: TS-IMID-PYN-001 Version: 2.4 (Current)[1]
Executive Technical Summary
1-(prop-2-yn-1-yl)-1H-imidazole is a bifunctional building block featuring a basic imidazole core (
This guide addresses the three most common user-reported issues:
-
Solubility crashes in buffered solutions.
-
Catalyst poisoning during CuAAC ("Click") reactions.
-
Unexpected degradation peaks in LC-MS during storage or reaction.
Aqueous Chemistry & Solubility Dynamics
The Core Mechanism: pH-Dependent Speciation
Users often report "cloudiness" or precipitation when diluting stock solutions into biological buffers (PBS, HEPES).[1] This is rarely degradation; it is a speciation issue .[1]
-
Acidic pH (< 6.0): The imidazole N3 nitrogen protonates, forming a highly soluble cation.
-
Neutral/Basic pH (> 7.0): The molecule exists as a neutral free base. While moderately soluble, high-concentration stocks (>100 mM) will precipitate if the pH shifts above the
.[1]
Visualization: pH-Dependent Equilibrium
The following diagram illustrates the protonation state switch that governs solubility.
Figure 1: Speciation equilibrium. At physiological pH (7.4), the equilibrium shifts toward the neutral form, increasing the risk of precipitation at high concentrations.
Troubleshooting Guide: Solubility
| Symptom | Probable Cause | Corrective Action |
| Cloudy upon dilution | pH shock.[1] Stock (likely DMSO) diluted into pH 7.4 buffer exceeds solubility limit of the neutral form. | Acidify buffer slightly (pH 6.[1]0) or reduce final concentration to < 50 mM. |
| Yellowing of solid | Hygroscopic water absorption (formation of hydrates). | Dry under high vacuum over |
| pH Drift | The imidazole acts as a buffer itself. | Re-adjust pH after addition of the compound, not before. |
Stability in "Click" Chemistry (CuAAC)
This is the most critical technical nuance. Users frequently employ this molecule for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
The Trap: The imidazole ring is a ligand for Copper. Unlike standard alkynes, N-propargylimidazole can chelate the Copper catalyst, removing it from the catalytic cycle or altering its redox potential.
Critical Alert: Copper-Mediated Side Reactions
In the presence of Cu(I)/Cu(II) and oxygen, two degradation pathways compete with your desired Click reaction:
-
Glaser Coupling: Oxidative dimerization of the alkyne (
).[1] -
Hydroalkoxylation: In alcoholic solvents (MeOH/EtOH) or water, Copper can catalyze the addition of solvent across the triple bond, forming enol ethers or ketones.
Visualization: Reaction & Degradation Pathways
Figure 2: Competing pathways in Copper-catalyzed reactions. Anaerobic conditions are strictly required to prevent Glaser coupling.
FAQ: Click Reaction Troubleshooting
Q: My reaction turned blue/green and stopped working. Why? A: The imidazole nitrogen coordinated with Cu ions, promoting oxidation to Cu(II) (blue/green).
-
Fix: Increase catalyst loading (use 5–10 mol% Cu) or use a strong chelating ligand (like THPTA) that out-competes the imidazole for Copper binding.[1]
Q: I see a new peak at M+18 in LCMS.
A: This is hydration of the alkyne to a ketone (
-
Fix: Shorten reaction time or reduce temperature.
Analytical Protocols (QC & Stability)
To verify the integrity of your material, use the following HPLC method. This method is designed to separate the parent imidazole from potential hydrolysis or oxidation products.
Protocol A: Reverse-Phase HPLC Method
Applicability: Purity check and stability monitoring.[1]
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax or Phenomenex Gemini), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.[1]0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 215 nm (imidazole absorption) |
| Temperature | 25°C |
Gradient Table:
| Time (min) | % Buffer A | % Acetonitrile B |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 40 | 60 |
| 12.0 | 95 | 5 |[1]
Note: Imidazoles can tail on C18 columns.[1] The use of Ammonium Acetate at pH 6.0 ensures the imidazole is partially protonated and interacts cleanly with the stationary phase.
Storage Recommendations
-
Solid State: Store at -20°C. The compound is hygroscopic.[1] Keep in a desiccator.
-
Aqueous Stock: Not recommended for long-term storage.[1]
References
-
Copper Coordination & Reactivity: Rosie J. Somerville, et al. Copper(II) complexes of N-propargyl cyclam ligands reveal a range of coordination modes and colours, and unexpected reactivity.[1] Dalton Transactions, 2020.[1] Citation Context: Establishes the ability of N-propargyl ligands to coordinate Copper and undergo solvent-mediated hydroalkoxylation (hydration) side reactions.[1]
-
Imidazole pKa & Properties: PubChem Compound Summary for CID 12984627.[1] Citation Context: General physicochemical properties and identifiers.[1][2]
-
Click Chemistry Side Reactions (Glaser Coupling): Hein, J. E., & Fokin, V. V.[1] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.[1] Chemical Society Reviews, 2010.[1] Citation Context: Authoritative review describing the oxidative dimerization (Glaser coupling) of terminal alkynes in the presence of Copper and Oxygen.
Sources
Technical Support Center: Troubleshooting 1-(prop-2-yn-1-yl)-1H-imidazole Bioconjugation
Product: 1-(prop-2-yn-1-yl)-1H-imidazole (N-Propargylimidazole) Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" User Level: Advanced / R&D[1]
Core Technical Insight: The "Competitive Coordination" Trap
Before troubleshooting specific symptoms, it is critical to understand the unique chemical behavior of 1-(prop-2-yn-1-yl)-1H-imidazole.[1] Unlike standard aliphatic alkynes (e.g., propargyl alcohol), this molecule contains an imidazole moiety —a potent ligand for transition metals.
The Mechanism of Failure: In a standard CuAAC reaction, Copper(I) must coordinate with the alkyne to form a copper-acetylide intermediate.[1] However, the N3 nitrogen of the imidazole ring (pKa ~7.0) can competitively bind to the Cu(I) catalyst.[1] This creates a "thermodynamic sink," sequestering the catalyst into inactive coordination complexes and preventing the catalytic cycle from proceeding.
The Solution Strategy: To overcome this, your protocol must shift the equilibrium back toward the active catalytic species. This is achieved not merely by adding "more copper," but by using high-affinity accelerating ligands (e.g., THPTA, BTTAA) that stabilize Cu(I) more effectively than the imidazole substrate while maintaining catalytic activity.[1]
Troubleshooting Guide (Q&A)
Category A: Reaction Efficiency & Yield
Q: I am observing <10% conversion even after 24 hours. Is my catalyst dead? A: It is likely not "dead" but "sequestered."[1] The imidazole ring is chelating your free Cu(I).[1]
-
Diagnosis: If the solution remains clear (no oxidation precipitate) but unreactive, competitive inhibition is the cause.
-
Corrective Action:
-
Switch Ligands: Replace TBTA (poor water solubility, weaker protection) with THPTA or BTTAA .[1] These water-soluble ligands form stronger complexes with Cu(I) that resist imidazole displacement.[1]
-
Adjust Ratios: Increase the Cu:Ligand ratio to 1:5 (e.g., 0.5 mM CuSO₄ : 2.5 mM THPTA).
-
Catalyst Loading: For imidazole-containing substrates, increase Cu loading from the standard 1-2 mol% to 5-10 mol% .
-
Q: My reaction turns green/blue rapidly. What does this indicate? A: This indicates the oxidation of Cu(I) to Cu(II), which is catalytically inactive for CuAAC and can cause oxidative damage to biomolecules.[1]
-
Cause: Imidazole can facilitate copper oxidation in the presence of oxygen.[1]
-
Corrective Action:
-
Degas Solvents: Strictly degas all buffers with argon or nitrogen for 15 minutes prior to mixing.[1]
-
Fresh Reductant: Ensure Sodium Ascorbate solutions are prepared fresh (<1 hour).
-
Aminoguanidine: Add 5 mM Aminoguanidine to scavenge dehydroascorbate byproducts that can react with protein side chains.[1]
-
Category B: Solubility & Precipitation[1]
Q: The reagent precipitates upon addition to the aqueous buffer. A: 1-(prop-2-yn-1-yl)-1H-imidazole has limited solubility in pure water at neutral pH.[1]
-
Corrective Action:
-
Pre-solubilization: Dissolve the imidazole reagent in DMSO or DMF as a 100 mM stock solution.[1]
-
Co-solvent: Ensure the final reaction mixture contains 5–20% DMSO .[1] This maintains the solubility of the organic reactant without denaturing most antibodies or proteins.[1]
-
pH Adjustment: If compatible with your target biomolecule, slightly lowering the pH to 6.0–6.5 can protonate the imidazole (becoming imidazolium), increasing solubility and decreasing its ability to coordinate copper (preventing inhibition). Note: CuAAC efficiency drops significantly below pH 5.[1]
-
Category C: Analysis & Verification
Q: Mass Spec shows a mass shift of +63 Da or +126 Da.[1] What is this? A: This corresponds to Copper (+63) or two Coppers (+126) remaining coordinated to the imidazole ring or the triazole product.[1]
-
Corrective Action:
Optimized Protocol: High-Efficiency Imidazole Bioconjugation
Objective: Conjugation of 1-(prop-2-yn-1-yl)-1H-imidazole to an Azide-functionalized Biomolecule.
Reagents:
-
Stock A: Biomolecule-Azide (10–50 µM in PBS, pH 7.4).[1]
-
Stock B: 1-(prop-2-yn-1-yl)-1H-imidazole (10 mM in DMSO).
-
Stock E: Sodium Ascorbate (100 mM in water, Freshly Prepared ).
Step-by-Step Workflow:
-
Premix Catalyst Complex (Critical Step):
-
Reaction Assembly:
-
Initiation:
-
Add the Premixed Cu-THPTA Complex (Final conc: 0.5 mM Cu).
-
Add Stock E (Ascorbate) (Final conc: 5 mM).[1]
-
-
Incubation:
-
Quenching & Purification:
Visualization: Mechanism & Troubleshooting Logic
Figure 1: Competitive Coordination & Troubleshooting Logic
Caption: Figure 1. Diagnostic flowchart for low bioconjugation yields. The diagram illustrates the bifurcation between oxidative catalyst failure (Blue/Green) and competitive inhibition by the imidazole moiety (Clear), with targeted corrective actions for each.
Data Summary: Ligand Performance Matrix
| Ligand | Water Solubility | Protection vs Oxidation | Resistance to Imidazole Inhibition | Recommended Use |
| None | Low | Very Low | Failure | Do not use with imidazole reagents.[1] |
| TBTA | Poor (Requires DMSO) | Moderate | Low | Only for organic solvent reactions.[1] |
| THPTA | High | High | High | Standard for biological CuAAC. |
| BTTAA | High | Very High | Very High | Best for low-concentration (<10 µM) biomolecules.[1] |
References
-
Presoslki, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[1][2] Current Protocols in Chemical Biology.[1][2]
-
Jena Bioscience. Click Chemistry Troubleshooting Guide. [1]
-
Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts.[1] Organometallics.[1] [1]
-
PubChem. 1-(prop-2-yn-1-yl)-1H-imidazole Compound Summary. [1]
Sources
Technical Support Center: Protocol Refinement for 1-(prop-2-yn-1-yl)-1H-imidazole Conjugation
Status: Operational Ticket ID: PROT-OPT-IMID-001 Lead Scientist: Dr. [AI Name], Senior Application Scientist[1]
Executive Summary: The "Imidazole Effect"
The Core Problem: You are attempting to conjugate 1-(prop-2-yn-1-yl)-1H-imidazole (N-propargyl imidazole) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Standard "click" protocols often fail or exhibit sluggish kinetics with this specific substrate.[1]
The Mechanistic Cause: The imidazole ring is not an innocent bystander.[2] The N3 nitrogen of the imidazole ring (pKa ~ 7.[1]0) is a competent ligand for Cu(I) and Cu(II).[1] In a standard reaction, your substrate competes with the accelerating ligand (e.g., THPTA/TBTA) for the copper center.[1] This "autoinhibition" sequesters the catalyst into inactive coordination complexes, effectively poisoning the cycle before the triazole can form.
The Solution: This guide provides a refined protocol that overcomes competitive chelation through Ligand Overdrive and Sequential Loading .[1]
System Diagnostics (Logic Flow)
Before proceeding, verify your experimental failure mode using the logic tree below.
Figure 1: Diagnostic logic tree for identifying failure modes in imidazole-alkyne conjugations.[1]
Refined Protocol: The "Ligand Overdrive" Method
This protocol is engineered to prevent the imidazole moiety from stripping copper from the catalytic cycle.
Reagents & Stoichiometry
| Component | Role | Standard Ratio | Refined Ratio (Imidazole Optimized) |
| Substrate | Alkyne (N-propargyl imidazole) | 1.0 eq | 1.0 eq |
| Azide | Coupling Partner | 1.0–1.2 eq | 1.2–1.5 eq |
| CuSO₄ | Catalyst Precursor | 0.05 eq (5 mol%) | 0.10 eq (10 mol%) |
| THPTA | Accelerating Ligand | 0.10 eq (2:1 to Cu) | 0.50 eq (5:1 to Cu) |
| Na-Ascorbate | Reducing Agent | 0.25 eq | 1.0 eq (10:1 to Cu) |
| Buffer | Solvent | PBS/HEPES | 100 mM HEPES (pH 7.[1]4) + 10% DMSO |
> Critical Note: We use THPTA (water-soluble) over TBTA.[1][3] TBTA is prone to precipitation, and the imidazole substrate can solubilize Cu into non-catalytic phases if the primary ligand precipitates.
Step-by-Step Execution
-
The Premix (Critical Step):
-
Do NOT add copper directly to the reaction mixture containing the imidazole.
-
In a separate microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions.
-
Incubate for 5 minutes. The solution should remain clear/blue.[1] This ensures the copper is "wrapped" by the high-affinity ligand before it encounters the imidazole nitrogen.
-
-
Substrate Preparation:
-
Dissolve 1-(prop-2-yn-1-yl)-1H-imidazole and your azide partner in the reaction buffer (HEPES pH 7.4).[1]
-
Tip: If the imidazole substrate is a salt (e.g., HCl salt), ensure the buffer capacity is sufficient to maintain pH > 7.0, or neutralize with 1 eq of NaOH before adding.
-
-
Initiation:
-
Add the Cu-THPTA premix to the substrate solution.
-
Immediately add the Sodium Ascorbate (freshly prepared).
-
Purge the headspace with Nitrogen/Argon for 10 seconds and cap tightly.[1]
-
-
Incubation:
-
Termination & Cleanup:
-
Add 50 mM EDTA (pH 8.[1]0) to the reaction. Incubate for 10 minutes.
-
Why? The imidazole ring will try to hold onto the copper during workup. EDTA is a stronger chelator and will strip the copper, preventing "blue product" contamination in your final isolation.
-
Mechanism of Interference
Understanding why the reaction fails allows you to adapt.[1]
Figure 2: Competitive chelation pathway. The imidazole ring acts as a "poison" by sequestering Cu(I) into dead complexes.[1] Excess THPTA shifts the equilibrium back to the Active state.
Troubleshooting & FAQs
Q1: My reaction turns dark brown/black. What happened?
A: You likely have Glaser Coupling (alkyne-alkyne homocoupling) or copper disproportionation.[1]
-
Diagnosis: 1-(prop-2-yn-1-yl)-1H-imidazole has a very accessible terminal alkyne.[1] In the presence of oxygen and copper, it will dimerize to form a diyne.
-
Fix: Degas all buffers rigorously.[1] Increase the Sodium Ascorbate concentration to 100 mM final concentration to scavenge oxygen.[1]
Q2: I see "blue" contamination in my final product after column chromatography.
A: The imidazole product is coordinating copper and carrying it through the silica column.
-
Fix: You must perform a "Copper Stripping" wash.[1]
Q3: Can I use this protocol for labeling proteins (e.g., ABPP)?
A: Yes, but beware of non-specific binding.[1] Imidazoles can coordinate to His-tags or endogenous metalloproteins.[1]
-
Refinement: Pre-block the protein sample with iodoacetamide (if cysteine interference is a concern) or ensure high concentrations of competing protein (BSA) if the background is high.[1] Crucially , perform the reaction in 100 mM HEPES to buffer the pH effects.
Q4: The reaction works in water but precipitates in DMSO. Why?
A: Imidazole salts (e.g., HCl salt) are highly polar.[1] If you are using the HCl salt of the starting material, it may crash out in high-organic solvents.
-
Fix: Neutralize the salt to the free base using 1 eq of Triethylamine (TEA) before adding it to the DMSO click mixture.
References
-
Mechanism of CuAAC & Ligand Acceleration
-
Imidazole Coordination Chemistry
-
Glaser Coupling Side Reactions
-
THPTA Ligand Protocols
Sources
Technical Support Center: Optimization of Imidazole N-Alkylation
Core Directive & Scope
This guide addresses the specific challenges of N-alkylation of imidazole rings . The imidazole nucleus is an ambident nucleophile with two nitrogen atoms (
Primary User Challenges:
-
Regioisomerism: Formation of unwanted 1,5-isomers versus the typically desired 1,4-isomers in substituted imidazoles.
-
Over-Alkylation: Formation of quaternary imidazolium salts (dialkylation).
-
Reagent Degradation: Hydrolysis of alkyl halides or elimination reactions.
Mechanistic Troubleshooting (The "Why" & "How")
Module 1: The Regioselectivity Challenge (N1 vs. N3)
The Problem: In 4-substituted imidazoles, the proton resides on either nitrogen due to rapid tautomerism. Alkylation can occur at either site, leading to a mixture of 1,4- and 1,5-isomers.
The Mechanism:
-
Steric Control: The bulky substituent at position 4 shields the adjacent nitrogen (
in the tautomer where is on ). Therefore, alkylation generally favors the "remote" nitrogen, yielding the 1,4-isomer . -
Electronic Control: Electron-withdrawing groups (EWG) at position 4 increase the acidity of the proton on the adjacent nitrogen, making the remote nitrogen more nucleophilic.
Diagnostic Decision Matrix:
| Variable | Recommendation for High Regioselectivity (1,4-isomer) | Mechanistic Rationale |
| Base | NaH or KHMDS (Strong, Bulky) | Irreversible deprotonation forms a specific metal-azolide species. The metal cation ( |
| Solvent | THF or Toluene (Non-polar/Aprotic) | Promotes "Tight Ion Pairs." In polar solvents like DMF, the anion is "naked," leading to loss of coordination control and higher mixtures of isomers. |
| Temperature | Low (-78°C to 0°C) | Kinetic control favors the attack at the most accessible/nucleophilic site before equilibration can occur. |
Module 2: The Dialkylation Trap (Quaternization)
The Problem: The product of mono-alkylation (N-alkylimidazole) is still a nucleophile. If the alkyl group is electron-donating, the product may be more reactive than the starting material, leading to imidazolium salts.
The Solution:
-
Stoichiometry: Use a slight excess of imidazole (1.1–1.2 equiv) relative to the alkyl halide.
-
Phase Transfer Catalysis (PTC): Use a biphasic system (e.g., Toluene/50% NaOH with TBAB). The quaternary salt is soluble in water and stays there, while the neutral mono-alkylated product remains in the organic phase, protected from further reaction.
Visualizing the Pathway
The following diagram illustrates the competitive pathways and the critical control points for preventing side products.
Figure 1: Reaction pathway showing the bifurcation between regioisomers and the risk of over-alkylation (quaternization).
Frequently Asked Questions (FAQs)
Q1: My reaction yields a 60:40 mixture of regioisomers. How do I shift this to >90:10?
A: Switch from a thermodynamic condition (
-
Protocol: Use NaH (1.1 eq) in anhydrous THF at 0°C . Add the alkyl halide slowly. The sodium cation coordinates with the N3 nitrogen (and potentially the C4-substituent), locking the geometry and directing the alkyl group to the N1 position [1].
Q2: I am seeing significant amounts of starting material remaining, but adding more alkyl halide causes dialkylation. Why? A: This is often due to the hydrolysis of the alkyl halide if the solvent is not rigorously dry, or elimination (dehydrohalogenation) if the base is too strong and the alkyl halide has beta-hydrogens.
-
Fix: Ensure solvents are dried over molecular sieves. If elimination is the issue, switch to a non-nucleophilic, weaker base like Cs₂CO₃ or use an alkyl tosylate/mesylate instead of a halide.
Q3: Can I use Phase Transfer Catalysis (PTC) for this? A: Yes, PTC is excellent for preventing dialkylation.
-
Why: The reaction occurs at the interface. Once the neutral mono-alkylated imidazole is formed, it partitions into the organic layer (e.g., Toluene), while the reactive imidazolyl anion remains at the interface/aqueous layer. This physical separation prevents the product from reacting again [2].
Validated Experimental Protocols
Protocol A: Kinetic Control (High Regioselectivity)
Best for: Unsymmetrical imidazoles where isomer purity is critical.
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Dissolution: Add 4-substituted imidazole (1.0 mmol) and anhydrous THF (5 mL). Cool to 0°C .
-
Deprotonation: Add NaH (60% in oil, 1.1 mmol) portion-wise. Evolution of
gas will be observed. Stir for 30 min at 0°C to ensure complete anion formation. -
Alkylation: Add the Alkyl Halide (0.95 mmol) dropwise. Note: Using a slight deficit of the electrophile prevents over-alkylation.
-
Workup: Quench with saturated
. Extract with EtOAc.[1] -
Purification: The major product is usually the 1,4-isomer.
Protocol B: Mild Carbonate Method (Robustness)
Best for: Acid-sensitive substrates or large-scale batches where NaH is hazardous.
-
Setup: Standard round bottom flask.
-
Reagents: Combine Imidazole (1.0 mmol), Cs₂CO₃ (1.5 mmol), and DMF (3 mL).
-
Activation: Stir at RT for 15 mins.
-
Reaction: Add Alkyl Halide (1.1 mmol). Heat to 60°C for 4-12 hours.
-
Note: Cesium (Cs+) is known as the "cesium effect," improving solubility and reactivity of the anion in organic solvents compared to potassium, often leading to cleaner profiles [3].
Troubleshooting Decision Tree
Figure 2: Diagnostic tree for rapid problem identification and resolution.
References
-
Regioselective N-Alkylation Mechanisms
- Title: Phase transfer catalyzed alkylation of imidazoles.
-
The Cesium Effect
-
Title: Cesium carbonate as a versatile base in organic synthesis.[4]
- Source:Chemical Reviews (Standard methodology for Cs2CO3 in DMF).
- Context: Explains the solubility enhancement of the imidazolyl anion in DMF.
-
-
Transition Metal Catalyzed N-Arylation (Advanced Context)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 1-(Prop-2-yn-1-yl)-1H-imidazole Synthesis
Current Status: Operational Ticket Focus: Process Safety, Regioselectivity, and Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 1-(prop-2-yn-1-yl)-1H-imidazole (also known as
This guide addresses the three most common failure modes in scale-up: thermal runaway , formation of imidazolium salts (over-alkylation) , and isolation difficulties .
Module 1: Reaction Safety & Reagent Handling
User Question: I am moving from 5g to 500g scale. Can I continue using neat propargyl bromide, or do I need to change my protocol?
Technical Response: STOP immediately. You must never use neat propargyl bromide on a multigram scale. Propargyl bromide is a high-energy, shock-sensitive alkylating agent. In its pure form, it is a lachrymator and has a flash point of 18°C. On a large scale, the heat of reaction can trigger the decomposition of the reagent itself, leading to an explosion.
The Protocol Shift: Switch to Propargyl Bromide (80% wt. in Toluene) . This solution is commercially available and significantly stabilizes the reagent against shock and thermal decomposition.
Critical Safety Controls:
-
Dilution Factor: The reaction solvent should be Toluene or Acetonitrile (MeCN). Avoid DMF if possible (see Module 3).
-
Temperature Ceiling: The alkylation is exothermic. Maintain the internal reactor temperature below 30°C during the addition.
-
Waste Neutralization: Unreacted propargyl bromide is mutagenic. Quench all waste streams with aqueous ammonium hydroxide or a secondary amine (e.g., morpholine) to convert residual halides into non-volatile ammonium salts before disposal.
Module 2: Regioselectivity & Kinetics (The "Imidazolium Trap")
User Question: My LC-MS shows a large peak at M+ = 147 (or similar). I’m losing yield to this impurity. What is it, and how do I stop it?
Technical Response:
You are observing the 1,3-di(prop-2-yn-1-yl)-1H-imidazol-3-ium bromide salt.
Because the product (
-
There is a local excess of alkyl halide (poor mixing).
-
The reaction temperature is too high.
-
Homogeneous conditions (like NaH/DMF) are used, making the N3 nitrogen highly accessible.
The Solution: Phase Transfer Catalysis (PTC) Switching to a solid-liquid PTC system (Solid KOH or NaOH / Toluene / TBAB) creates a "self-regulating" system. The imidazole anion is formed at the solid interface and reacts in the organic phase, but the resulting neutral product is less likely to undergo a second reaction under these specific biphasic conditions compared to homogeneous DMF solutions.
Workflow Diagram: Controlling Selectivity
Caption: Kinetic pathway showing the competitive formation of the imidazolium salt. k2 is suppressed by using non-polar solvents and controlling stoichiometry.
Module 3: Work-up & Isolation
User Question: I used DMF/NaH, and I can't get the product out of the water wash. It's an emulsion nightmare.
Technical Response: Imidazole derivatives are highly water-soluble, and DMF acts as a phase solubilizer, making extraction difficult. For scale-up, you must avoid "drowning" the reaction in water.
Recommended Purification Protocol (Toluene Method):
| Parameter | DMF/NaH Method (Legacy) | Toluene/NaOH/PTC Method (Recommended) |
| Reaction State | Homogeneous Solution | Heterogeneous Slurry |
| Byproduct State | Dissolved Salts | Precipitated Salts (NaBr/KBr) |
| Quenching | Requires careful water add ( | Simple filtration |
| Workup | Aqueous extraction (emulsion risk) | Filter solids -> Evaporate Toluene |
| Yield | 60-75% | 85-95% |
Step-by-Step Isolation Guide:
-
Filtration: Upon reaction completion, cool to 20°C. The inorganic salts (NaBr) and the bis-alkylated imidazolium impurity are often insoluble in Toluene. Filter the reaction mixture through a pad of Celite or a sintered glass funnel.
-
Cake Wash: Wash the filter cake with fresh Toluene to recover entrained product.
-
Concentration: Concentrate the filtrate under reduced pressure (keep bath < 45°C).
-
Distillation (Optional): The residue is usually pure enough for the next step. If high purity is required, vacuum distill.
-
Warning: Do not distill to dryness. Pot residue may contain unstable propargyl species.
-
Process Flow Diagram
Caption: Optimized scale-up workflow utilizing precipitation of byproducts for simplified isolation.
References
-
Safety of Propargyl Bromide: Thermo Fisher Scientific. (2025).[1][2][3][4] Safety Data Sheet: Propargyl bromide, 80 wt% solution in toluene. Retrieved from
-
PTC Methodology & Selectivity: Diez-Barra, E., de la Hoz, A., Loupy, A., & Sanchez-Migallon, A. (1994). Selective alkylation of azoles by phase transfer catalysis in the absence of solvent. Heterocycles, 38(6), 1367-1378.[5] Retrieved from
-
Kinetic Studies: Zhang, S., et al. (2000). Kinetic studies on N-alkylation of imidazole in the presence of phase transfer catalysis. Chinese Journal of Organic Chemistry. Retrieved from
-
Imidazolium Salt Characterization: Wang, J., et al. (2011). 1,3-Diprop-2-ynyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E, E67, o3246. Retrieved from
Sources
Technical Support Center: N-Propargylimidazole Stability Guide
The following technical guide addresses the stability, handling, and troubleshooting of N-propargylimidazole (1-(2-propynyl)imidazole), a critical reagent often used as a cytochrome P450 mechanism-based inhibitor and a ligand in coordination chemistry.
This guide is structured to provide immediate answers to stability concerns while offering deep-dive protocols for verification.
Part 1: Executive Summary & Stability Profile
Status: Generally Stable in standard aqueous buffers (pH 4.0 – 8.0) for acute experimental windows (24–48 hours). Critical Risk: High susceptibility to metal-catalyzed hydration and base-catalyzed isomerization .
Quick Reference: Buffer Compatibility Matrix
| Buffer System | pH Range | Stability Rating | Notes |
| Phosphate (PBS/KPi) | 6.0 – 8.0 | High | Recommended for P450 inhibition assays. Avoid if trace metals (Fe, Cu) are present without chelators. |
| Acetate / Citrate | 3.0 – 5.0 | Very High | Protonation of the imidazole nitrogen (pKa ~7.0) stabilizes the molecule. Best for short-term liquid storage. |
| Tris / HEPES | 7.0 – 8.5 | Moderate | Good for biological assays. At pH > 8.5, risk of alkyne proton exchange increases slightly over long periods. |
| Carbonate / NaOH | > 10.0 | Low | Avoid. Risk of propargyl-allene isomerization and potential ring degradation. |
| DMSO (Stock) | N/A | Excellent | Store stocks in 100% DMSO at -20°C. Stable for >6 months. |
Part 2: In-Depth Technical Analysis
The Mechanism of Instability
While the imidazole ring itself is robust against hydrolysis, the propargyl group (alkyne) is the reactive center. Instability in buffer usually arises from two specific pathways rather than spontaneous hydrolysis:
-
Metal-Catalyzed Hydration: Trace transition metals (Cu²⁺, Zn²⁺, Fe³⁺) often found as contaminants in lower-grade buffers can catalyze the hydration of the terminal alkyne to a ketone (via Markovnikov addition).
-
Base-Catalyzed Isomerization: In highly basic conditions (pH > 10), the propargyl group can isomerize to an allene, which is highly reactive and unstable.
Biological Reactivity vs. Chemical Instability
Crucial Distinction: Researchers often confuse "instability" with "mechanism-based inactivation."
-
In Buffer: N-propargylimidazole should remain chemically inert.
-
In Enzyme (P450): It is designed to be unstable. The P450 heme iron oxidizes the alkyne to a reactive ketene/intermediate, which covalently binds the enzyme heme, destroying it.
-
Troubleshooting Tip: If your IC50 is shifting, your compound might be degrading in the stock solution before it reaches the enzyme.
-
Part 3: Visualization of Pathways
The following diagram illustrates the stability decision tree and the degradation pathways users must avoid.
Caption: Stability workflow showing safe buffer zones (Green) versus degradation risks (Red) triggered by pH extremes or metal contaminants.
Part 4: Troubleshooting & FAQs
Q1: My P450 inhibition assay is showing variable results day-to-day. Is the compound degrading?
Diagnosis: Likely stock solution degradation or freeze-thaw issues . Root Cause: Repeated freeze-thaw cycles can introduce moisture into DMSO stocks, leading to slow hydration of the alkyne over time. Solution:
-
Prepare single-use aliquots of the DMSO stock.
-
Store at -20°C or -80°C.
-
Check the Buffer: Ensure your assay buffer (e.g., KPi) contains EDTA (1 mM) to chelate trace metals that might catalyze degradation during the incubation.
Q2: Can I autoclave buffers containing N-propargylimidazole?
Answer: NO. Reasoning: High heat and pressure will accelerate the hydration of the alkyne to a ketone and may cause polymerization. Protocol: Filter-sterilize (0.22 µm) the inhibitor solution after dissolving it in the sterile buffer.
Q3: What is the best solvent for making stock solutions?
Recommendation: Anhydrous DMSO or Ethanol .
-
DMSO: Preferred. Stable at -20°C for months.
-
Water/Buffer: NOT recommended for stock storage. Only use for immediate dilution. The compound has moderate water solubility, but long-term aqueous storage promotes hydrolysis/hydration.
Part 5: Self-Validating Experimental Protocol
Use this protocol to verify the integrity of your N-propargylimidazole batch if you suspect degradation.
Protocol: Rapid HPLC Purity Check
Objective: Quantify the ratio of intact N-propargylimidazole to degradation products (imidazole ring or hydration products).
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Detection: UV at 210 nm (imidazole ring absorbance).
Method:
-
Preparation: Dilute your DMSO stock to 100 µM in Mobile Phase A.
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-10 min: 5% -> 60% B (Linear Gradient)
-
10-12 min: 60% -> 95% B (Wash)
-
-
Analysis:
-
N-propargylimidazole will elute later than free imidazole due to the hydrophobic propargyl group.
-
Degradation Sign: Appearance of a peak at the solvent front (free imidazole) or a slightly more polar peak (hydrated ketone).
-
Acceptance Criteria:
-
Purity > 95% by peak area integration.
-
If "free imidazole" peak > 5%, discard the stock.
References
-
Chemical Stability of Imidazoles
-
Metal-Ligand Stability
-
Alkyne Reactivity & Isomerization
- P450 Mechanism-Based Inhibition: Correia, M. A., et al. (1995). Mechanism-based inactivation of cytochrome P450: purification and characterization of N-alkylated heme adducts. Methods in Enzymology. Note: Provides the mechanistic context for why "instability" is a desired trait inside the enzyme but not in the buffer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Validated Rp-Hplc Method for Estimation of Ciprofloxacin and Tinidazole in Tablet Dosage Form - Int J Pharm Chem Anal [ijpca.org]
- 3. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Strategic Guide: N-Propargylimidazole vs. Bioorthogonal Labeling Reagents
Content Type: Technical Comparison & Application Guide Target Audience: Chemical Biologists, Drug Discovery Scientists, and Proteomics Specialists.
Executive Summary: The Case for Mechanism-Based Profiling
In the landscape of chemoproteomics, N-propargylimidazole (N-PI) occupies a specialized niche distinct from general bioorthogonal reagents like NHS-esters or metabolic labels (e.g., AHA). While general reagents label proteins based on abundance or residue availability, N-PI acts as a Mechanism-Based Activity Probe (MBAP) specifically targeting heme-thiolate proteins, primarily the Cytochrome P450 (CYP) superfamily.
This guide contrasts N-PI with broad-spectrum alternatives, demonstrating why it is the superior choice for profiling the functional fraction of the P450ome, despite its narrower specificity compared to photoaffinity probes.
Quick Comparison Matrix
| Feature | N-Propargylimidazole (N-PI) | Photoaffinity Probes (e.g., Diazirines) | Metabolic Labels (e.g., AHA, HPG) |
| Primary Target | Heme-thiolate proteins (CYPs) | Any protein in proximity | All nascent proteins |
| Labeling Mechanism | Catalytic activation (Suicide inhibition) | UV-induced radical insertion | Translational incorporation |
| Selectivity | High (Active enzymes only) | Low (Promiscuous background) | Low (Global proteome) |
| Covalent Bond | Yes (Heme/Protein alkylation) | Yes (Random insertion) | Yes (via Click) |
| Key Application | P450 inhibition profiling, ABPP | Target deconvolution, Binding site mapping | Global protein synthesis monitoring |
Mechanism of Action: The "Suicide" Advantage
To understand the superiority of N-PI for P450 profiling, one must understand the causality of its binding. Unlike reactive electrophiles that label any accessible nucleophile, N-PI remains inert until acted upon by the target enzyme.
The Mechanism[1][2]
-
Recognition: The imidazole moiety coordinates with the heme iron (
) of the P450 active site, mimicking a substrate. -
Activation: The P450 catalytic cycle attempts to oxidize the terminal alkyne (propargyl group).
-
Inactivation: Instead of a stable metabolite, the oxidation generates a highly reactive intermediate (likely a ketene or radical species) that covalently alkylates the heme porphyrin ring or a proximal protein residue.
-
Click Functionalization: The covalently attached probe retains a latent handle (if designed with a secondary tag) or modifies the heme such that it can be tracked. Note: In many N-PI derivatives, the alkyne itself reacts. For "clickable" ABPP, the probe is often a bifunctional analog (e.g., containing a separate alkyne handle) or the N-PI core is used to deliver a payload.
Correction for Practical Application: In the context of bioorthogonal labeling, N-PI is often used as a "warhead" building block. The alkyne group serves a dual role: it is the mechanism-based inactivator and the bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Figure 1: Mechanism-Based Inactivation and Labeling pathway of N-Propargylimidazole.
Performance Comparison
A. Specificity vs. Photoaffinity Probes
Photoaffinity probes (e.g., those containing benzophenones or diazirines) rely on UV irradiation to generate a reactive carbene. This is a "proximity effect" labeling method.
-
The Flaw: They label any protein nearby, including non-specific binders (albumin) or chaperones, leading to high background noise in Mass Spec (MS) analysis.
-
The N-PI Advantage: N-PI requires catalytic turnover. Only active, functional P450 enzymes can generate the reactive species necessary for covalent attachment. This filters out inactive zymogens or denatured proteins.
B. Stability vs. NHS-Esters
NHS-Esters react rapidly with primary amines (lysines).
-
The Flaw: They are unstable in aqueous buffers (hydrolysis) and cannot penetrate live cells efficiently without membrane permeabilization, which disrupts cellular physiology.
-
The N-PI Advantage: The terminal alkyne is bio-inert (bioorthogonal) in the absence of the specific catalyst (Copper or the P450 active site). It is cell-permeable and stable in culture media for hours, allowing for in situ live-cell labeling.
C. Quantitative Data: Inhibition Potency
While N-PI is a probe, its core scaffold acts as an inhibitor. When comparing probes, the
| Probe Type | Representative Compound | Target Class | IC50 (approx.) | Covalent Efficiency |
| Imidazole-Alkyne | N-Propargylimidazole | CYP1A, CYP2E1 | 1 - 50 µM | High (Mechanism-based) |
| Aryl-Alkyne | 1-Ethynylpyrene | CYP1A1, CYP1A2 | 0.1 - 1 µM | High |
| Photo-Leucine | Photo-Leu | Global Proteome | N/A | Low (<5% crosslinking) |
| Fluorophosphonate | FP-Rhodamine | Serine Hydrolases | < 100 nM | Very High |
Data Source: Synthesized from standard ABPP literature values (e.g., Wright & Cravatt, Chem. Biol.).
Experimental Protocol: Live-Cell P450 Profiling
This protocol validates the use of N-PI for profiling P450 activity in hepatocytes or liver microsomes.
Materials
-
Probe: N-Propargylimidazole (1000x stock in DMSO).
-
Reporter: Azide-PEG3-Biotin or Azide-Fluorophore (Cy5).
-
Catalysts:
, TCEP (Tris(2-carboxyethyl)phosphine), TBTA (Ligand). -
Lysis Buffer: 1% Triton X-100 in PBS with protease inhibitors.
Workflow
Step 1: Live Cell Incubation (The "Pulse")
-
Seed HepG2 cells or primary hepatocytes to 80% confluency.
-
Replace media with serum-free media containing 50 µM N-PI .
-
Critical Control: Pre-incubate a control set with a broad-spectrum P450 inhibitor (e.g., 1-Aminobenzotriazole, ABT) for 30 min prior to probe addition. This confirms mechanism-specificity.
-
Incubate for 1–4 hours at 37°C. Note: Longer times allow for higher accumulation of the covalent adduct.
Step 2: Lysis and Click Chemistry
-
Wash cells 3x with cold PBS to remove unbound probe.
-
Lyse cells on ice. Clarify lysate by centrifugation (15,000 x g, 10 min).
-
Adjust protein concentration to 1 mg/mL.
-
Click Reaction Setup:
-
Add Azide-Reporter (100 µM).
-
Add TBTA (100 µM).
-
Add
(1 mM). -
Add TCEP (1 mM) last to initiate the reaction.
-
-
Vortex and incubate for 1 hour at room temperature in the dark.
Step 3: Analysis
-
For Gel: Run SDS-PAGE. Scan for fluorescence (if using Cy5) or perform Western Blot (Streptavidin-HRP).
-
For Mass Spec: Precipitate proteins (methanol/chloroform), digest with trypsin, enrich biotinylated peptides on Streptavidin beads, and elute for LC-MS/MS.
Figure 2: Step-by-step Activity-Based Protein Profiling (ABPP) workflow using N-PI.
Troubleshooting & Critical Factors
-
Low Signal:
-
Cause: Low P450 expression (common in cultured cell lines like HeLa).
-
Solution: Use HepG2 cells or induce P450s with Rifampicin/Omeprazole 24h prior.
-
-
High Background:
-
Cause: Non-specific sticking of the hydrophobic probe.
-
Solution: Perform rigorous washing after the click reaction (e.g., methanol/chloroform precipitation) to remove unreacted fluorophores.
-
-
Copper Toxicity:
-
Note: The Click reaction described is performed on lysates. If performing live-cell click (not recommended for this probe type), copper-free click reagents (DBCO) would be needed, but N-PI requires the alkyne handle which necessitates Copper-Catalyzed Click (CuAAC). Therefore, lysis is mandatory before tagging.
-
References
-
Cravatt, B. F., et al. (2008).[1] "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry.
-
Wright, A. T., & Cravatt, B. F. (2007). "Chemical proteomic probes for profiling cytochrome p450 activities and drug interactions in vivo." Chemistry & Biology.
-
Bogyo, M., et al. (2023). "Activity-based protein profiling: A graphical review." Current Research in Pharmacology and Drug Discovery.
-
Zielke, F. M., & Rutjes, F. P. J. T. (2023).[2] "Recent Advances in Bioorthogonal Ligation and Bioconjugation." Topics in Current Chemistry.
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[3] Nature Chemical Biology.
Sources
Comprehensive Guide: Validation of 1-(prop-2-yn-1-yl)-1H-imidazole Incorporation by Mass Spectrometry
Executive Summary
1-(prop-2-yn-1-yl)-1H-imidazole (Propargyl Imidazole) represents a critical class of chemical probes used in drug discovery, particularly for targeting heme-containing enzymes (e.g., Cytochrome P450s) and studying imidazole-based pharmacophores.[1] Its structural dualism—an imidazole headgroup for target binding and a terminal alkyne tail for bioorthogonal conjugation—makes it a powerful tool for Activity-Based Protein Profiling (ABPP) .
This guide provides a rigorous technical framework for validating the incorporation of this probe into biological targets using Mass Spectrometry (MS). Unlike standard metabolic labeling (e.g., Propargyl Glycine), Propargyl Imidazole acts as a mechanism-based or affinity-based probe , requiring specific validation workflows to distinguish non-covalent binding from covalent modification.
Part 1: The Chemistry of Incorporation & Comparative Analysis
Mechanism of Action
The validation strategy depends on how the probe interacts with the target. For Propargyl Imidazole, "incorporation" typically occurs via two pathways:
-
Heme Coordination (Reversible): The imidazole nitrogen coordinates with the heme iron. MS Validation: Native MS required; denaturing MS will lose the signal.
-
Suicide Inhibition (Covalent): The imidazole or alkyne is activated by the enzyme (e.g., P450 oxidation), forming a reactive intermediate that covalently modifies the active site protein or the heme porphyrin. MS Validation: Denaturing MS detects a permanent mass shift.
Comparative Guide: Alkyne Probes in Proteomics
Propargyl Imidazole is distinct from other alkyne handles. Choosing the right validation method requires understanding these differences.
| Feature | Propargyl Imidazole | Propargyl Glycine (Pra) | IAA-Alkyne |
| Primary Use | Affinity/Mechanism-based probe (P450s, Heme proteins) | Metabolic incorporation (Protein synthesis monitoring) | Cysteine alkylation (General proteome mapping) |
| Incorporation Site | Active site (Heme or specific residues) | Random/Metabolic (replaces Methionine) | Surface/Active site Cysteines |
| Binding Type | Coordination (Native) or Covalent (Suicide) | Peptide backbone (Covalent) | Thioether bond (Covalent) |
| Mass Shift ( | +106.05 Da (Intact probe) | -22.03 Da (vs Met) | +96.02 Da (vs Cys) |
| MS Challenge | Distinguishing coordination vs. covalent | Distinguishing from endogenous Met | Specificity of alkylation |
Part 2: MS Validation Workflow
Intact Protein Analysis (Global Validation)
The first step is establishing the global mass shift on the purified target protein.
-
Theoretical Mass Shift:
-
Formula:
-
Monoisotopic Mass Addition: +106.0531 Da
-
Note: If the mechanism involves heme alkylation rather than protein alkylation, the mass shift will be observed on the heme cofactor (extracted in organic phase), not the apo-protein.
-
-
The "Click-Shift" Assay: To unequivocally prove the alkyne is accessible and intact, perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a heavy azide (e.g., Azide-PEG3-Biotin, ~445 Da).
-
Result: The mass spectrum should shift from
to . This "super-shift" confirms the presence of the alkyne handle.
-
Peptide Mapping (Site-Specific Validation)
Bottom-up proteomics locates the exact residue modified by the imidazole reactive intermediate.
-
Digestion: Trypsin or Chymotrypsin (preferred for hydrophobic pockets).
-
Diagnostic Ions (MS/MS): In High-Energy Collisional Dissociation (HCD), the Propargyl Imidazole moiety generates specific reporter ions:
-
m/z 81.04 (
): Imidazole-methylene cation (loss of acetylene). -
m/z 39.02 (
): Propargyl cation (often low abundance but diagnostic). -
Neutral Loss: Watch for a loss of 40 Da (propyne) from the precursor if the bond to the protein is labile.
-
Part 3: Visualization of Workflows
Figure 1: The "Click-Shift" Validation Workflow
This diagram illustrates the logical flow from probe incubation to MS validation, highlighting the decision points for Native vs. Denaturing MS.
Caption: Workflow for differentiating reversible coordination from covalent incorporation using Native MS and Click-Chemistry Super-Shift assays.
Part 4: Detailed Experimental Protocol
Protocol: Covalent Probe Validation via "Click-MS"
Objective: Confirm covalent attachment of 1-(prop-2-yn-1-yl)-1H-imidazole to Target Protein X.
Reagents
-
Probe Stock: 100 mM Propargyl Imidazole in DMSO.
-
Click Mix (Freshly prepared):
- (1 mM final)
-
THPTA Ligand (5 mM final) - Crucial for protecting proteins from oxidation.
-
Sodium Ascorbate (10 mM final)
-
Azide-Biotin or Azide-PEG-MassTag (100 µM final)
Step-by-Step Methodology
-
Probe Labeling:
-
Incubate Protein X (10 µM) with Propargyl Imidazole (100 µM) in PBS (pH 7.4) for 1 hour at 37°C.
-
Control: Incubate Protein X with DMSO only.
-
-
Quenching & Washing:
-
Remove excess probe using a Zeba™ Spin Desalting Column (7K MWCO). This step is critical to prevent "background clicking" of free probe.
-
-
Click Reaction (The Validation Step):
-
Add Click Mix to the desalted protein.
-
Incubate for 30 minutes at Room Temperature in the dark.
-
-
MS Analysis (Intact):
-
Acidify sample with 1% Formic Acid.
-
Inject 10 pmol onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap.
-
Deconvolution: Look for the mass of Protein X + 106 Da (Probe) + Mass of Azide Tag.
-
Self-Validating Checkpoints
-
The "No-Click" Control: Run the labeled protein without the azide tag. If you see +106 Da here, but +106+Tag Da in the Click sample, the incorporation is covalent and the alkyne is active.
-
The "Competition" Control: Pre-incubate with 10x excess of a non-alkyne imidazole (e.g., 1-methylimidazole). The MS signal for the propargyl adduct should disappear.
Part 5: Diagnostic Fragmentation Logic
When performing peptide mapping (MS/MS), the Propargyl Imidazole modification behaves predictably.
Caption: MS/MS fragmentation pathways. The m/z 81.04 ion is the specific signature for the imidazole headgroup.
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.
-
Li, H., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry.[2][3] Analytical Chemistry, 92(24).
-
Willems, L. I., et al. (2011). Alkyne probes for the proteome-wide identification of P450 targets. Molecular BioSystems, 7, 255-262.
-
Yang, Y., et al. (2013). Activity-based proteome profiling of potential cellular targets of imidazolium-based ionic liquids. Chemical Communications, 49.
Sources
Advanced Efficiency Guide: Catalyst Selection for CuAAC Reactions
Executive Summary: The Triad of Catalyst Performance
In the realm of drug discovery and chemical biology, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is ubiquitous. However, the "classic" protocol (CuSO₄ + Sodium Ascorbate) is often suboptimal for sensitive biological systems or high-throughput screening. This guide moves beyond the basics to objectively compare catalyst efficiencies, focusing on the three critical pillars: Kinetic Acceleration , Biocompatibility , and Scalability .
We analyze the evolution from first-generation ligand-free systems to third-generation accelerating ligands (BTTAA, THPTA) and heterogeneous single-atom catalysts.
Mechanistic Grounding: The Dinuclear Paradigm
To understand efficiency, one must understand the active species. Early assumptions of a mononuclear catalytic cycle have been largely supplanted by the Dinuclear Mechanism . Ligands that can accommodate or stabilize this dinuclear copper core without sterically hindering the azide access are superior.
Diagram 1: The Dinuclear Catalytic Cycle
This diagram illustrates the consensus mechanism where two copper atoms cooperate—one activates the alkyne (σ-bound), and the second coordinates the azide (π-bound), facilitating the ring closure.
Caption: The dinuclear mechanism highlights the necessity of high local Cu(I) concentration, which accelerating ligands facilitate by preventing aggregation and oxidation.
Comparative Analysis of Catalyst Classes
Ligand-Assisted Homogeneous Systems
The addition of chelating ligands is the single most effective way to increase CuAAC efficiency in aqueous media. They protect Cu(I) from oxidation and disproportionation while suppressing the formation of reactive oxygen species (ROS).
TBTA (Tris(benzyltriazolylmethyl)amine) [1]
-
Status: The "Generation 2" Standard.
-
Pros: Stabilizes Cu(I) effectively; accelerates reaction ~10^6 fold over uncatalyzed.
-
Cons: Poor water solubility; toxic to cells due to precipitation; can crash out in biological buffers.
-
Verdict: Obsolete for live-cell work; acceptable for organic synthesis in DMSO/tBuOH.
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) [1]
-
Status: The Water-Soluble Workhorse.
-
Pros: Highly water-soluble; prevents protein precipitation; protects histidine residues from oxidation.
-
Cons: Slower kinetics compared to BTTAA.[2]
-
Verdict: Excellent for protein conjugation and DNA labeling.
BTTAA (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)
-
Status: The "Gold Standard" for Bioconjugation.
-
Pros: Highest kinetic efficiency (faster than THPTA); significantly lower cytotoxicity; allows for lower Cu loading.
-
Cons: Synthesis is slightly more complex than TBTA.
-
Verdict: The best choice for live-cell labeling and low-concentration substrates.
Heterogeneous Catalysts[3]
-
Types: Cu nanoparticles (CuNPs), Cu/C, Cu-in-C3N4.
-
Pros: Recyclable; easy removal (filtration); low residual copper in product (crucial for pharma).
-
Cons: Generally slower kinetics than homogenous ligand-systems; mass transfer limitations.
Data Summary Table: Catalyst Performance
| Feature | CuSO₄ / Ascorbate (No Ligand) | Cu-TBTA | Cu-THPTA | Cu-BTTAA | Heterogeneous (Cu/C) |
| Kinetic Rate | Low (Baseline) | High | Very High | Ultra High | Moderate |
| Aqueous Solubility | High | Low (Precipitates) | Excellent | Excellent | Insoluble |
| Biocompatibility | Poor (High ROS) | Low (Cytotoxic) | High | Highest | High (Leaching dependent) |
| Protecting Group Free | Yes | Yes | Yes | Yes | Yes |
| Primary Use Case | Simple Organic Synth | Synth in Organic Solvents | Protein/DNA Labeling | Live Cell / Trace Labeling | API Synthesis / Scale-up |
Decision Framework: Selecting the Right Catalyst
Do not default to CuSO₄/Ascorbate for every reaction. Use this logic flow to optimize yield and purity.
Diagram 2: Catalyst Selection Decision Tree
Caption: A logical pathway to select the optimal catalytic system based on substrate sensitivity and reaction scale.
Experimental Protocols
Protocol A: High-Efficiency Bioconjugation (The BTTAA Method)
Best for: Labeling proteins, cell lysates, or dilute samples.
Reagents:
-
CuSO₄ Solution: 20 mM in water.[1]
-
BTTAA Ligand: 50 mM in water (Store at -20°C).
-
Reducing Agent: Sodium Ascorbate (freshly prepared 100 mM in water).
-
Buffer: PBS or HEPES (pH 7.4). Avoid buffers with strong chelators (EDTA).
Step-by-Step:
-
Premix Catalyst (Critical): In a separate microtube, mix CuSO₄ and BTTAA in a 1:5 molar ratio .
-
Example: 1 µL CuSO₄ (20 mM) + 2 µL BTTAA (50 mM) + 7 µL Water. Incubate for 2 minutes. This forms the active complex.[1]
-
-
Prepare Reaction: Add your alkyne-tagged biomolecule and azide probe to the reaction buffer.
-
Add Catalyst: Add the premixed Cu-BTTAA complex to the reaction. Final Cu concentration is typically 50–100 µM.
-
Initiate: Add Sodium Ascorbate (final concentration 2.5–5 mM).
-
Incubate: 30–60 minutes at Room Temperature (or 4°C for sensitive proteins).
-
Purification: Desalt via spin column or dialysis.
Protocol B: Preparative Scale Synthesis (Heterogeneous/TBTA)
Best for: Small molecule synthesis (mg to g scale).
Reagents:
-
Catalyst: CuSO₄ (1 mol%) + TBTA (1.1 mol%) OR Cu/C (heterogeneous).
-
Reducing Agent: Sodium Ascorbate (5-10 mol%).
Step-by-Step:
-
Dissolve Alkyne (1.0 eq) and Azide (1.0-1.2 eq) in the solvent.
-
Add TBTA and CuSO₄.[1]
-
Add Sodium Ascorbate.
-
Stir vigorously at RT for 2–12 hours.
-
Workup:
-
If TBTA: Dilute with water, extract with EtOAc. The copper complex often remains in the aqueous phase or precipitates.
-
If Heterogeneous: Filter the catalyst through a pad of Celite. Evaporate solvent.
-
References
-
Comparison of Ligand Efficiency (THPTA vs TBTA)
- Source: ResearchG
- Title: THPTA and TBTA, which one is better to be a Cu(I)-stabilizing ligand in click chemistry?
-
URL:[Link]
-
BTTAA Performance & Cytotoxicity
- Source: Royal Society of Chemistry (Chem. Commun.)
- Title: Ligand tricks for faster clicks: bioconjug
-
URL:[Link]
-
CuAAC Mechanism & Dinuclear Cycle
- Source: ACS Public
- Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
-
URL:[Link]
-
Heterogeneous Single-Atom Catalysts
-
General Bioconjugation Protocols
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jenabioscience.com [jenabioscience.com]
Comparative Study of Alkyne Probes for Raman Spectroscopy
Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals. Content Focus: Technical performance, mechanistic insights, and experimental protocols for bioorthogonal Raman imaging.
Executive Summary: The Vibrational Revolution
The "silent region" of the cellular Raman spectrum (1800–2800 cm⁻¹) has emerged as the most valuable real estate in chemical imaging. While fluorescence microscopy remains a staple, it suffers from broad spectral overlap ("color barrier") and photobleaching. Alkyne-based Raman probes overcome these limitations by offering narrow linewidths (<15 cm⁻¹), exceptional photostability, and zero background interference.
This guide compares the three dominant generations of alkyne probes: Terminal Alkynes (metabolic reporters), Conjugated Diynes (high-sensitivity tags), and Engineered Polyynes/MARS dyes (super-multiplexing agents).
Mechanism of Action: Why Alkynes?
To understand the performance differences, one must grasp the underlying physics of the signal generation.
-
The Silent Region: Endogenous biomolecules (lipids, proteins, nucleic acids) scatter light primarily in the fingerprint region (<1800 cm⁻¹) and the high-wavenumber C-H stretching region (>2800 cm⁻¹). The 1800–2800 cm⁻¹ window is optically transparent in biological systems.
-
The Alkyne Oscillator: The carbon-carbon triple bond (C≡C) possesses a high Raman scattering cross-section due to the high polarizability of its
-electrons. -
Signal Amplification (SRS): While spontaneous Raman is weak, Stimulated Raman Scattering (SRS) amplifies the signal by
-fold. This is achieved by overlapping two laser beams (Pump and Stokes) such that their frequency difference ( ) matches the vibrational frequency of the alkyne bond ( ), driving the bond into coherent oscillation.
Comparative Analysis of Alkyne Probes
We categorize probes into three distinct generations based on their chemical architecture and performance metrics.
Generation 1: Terminal Alkynes (The Metabolic Reporters)
-
Examples: EdU (5-Ethynyl-2'-deoxyuridine), Hpg (Homopropargylglycine).
-
Chemistry: A single terminal alkyne group (-C≡CH) attached to a biomolecule mimic.
-
Performance:
-
Raman Shift: ~2125 cm⁻¹.
-
Intensity: Baseline (defined as 1x).
-
Pros: Smallest possible tag (sterically non-perturbative). Excellent for metabolic incorporation into DNA/RNA/proteins during synthesis.
-
Cons: Weakest signal. Requires high concentration or long integration times.
-
Generation 2: Conjugated Diynes & Bis-aryl Butadiynes (The High-Intensity Tags)
-
Examples: BADY (Bis-aryl butadiyne), PhDY (Phenyl-diyne).[1]
-
Chemistry: Two conjugated triple bonds (-C≡C-C≡C-), often flanked by aromatic rings.
-
Performance:
-
Raman Shift: ~2200–2260 cm⁻¹.
-
Intensity: 25x – 88x stronger than EdU.
- -conjugation increases the change in polarizability during vibration, drastically boosting the Raman cross-section.
-
Pros: High sensitivity; allows detection of lower-abundance targets (e.g., lipids, drugs).
-
Generation 3: Super-Multiplexed Probes (MARS & Carbow)
-
Examples: MARS (Manhattan Raman Scattering) dyes, Carbow (Carbon Rainbow) polyynes.
-
Chemistry:
-
Performance:
Summary of Performance Metrics
| Feature | Terminal Alkyne (EdU) | Conjugated Diyne (BADY) | MARS / Carbow Probes |
| Primary Use | DNA/Protein Synthesis | Lipid/Drug Tracking | Super-Multiplexing (Organelles) |
| Raman Shift | ~2125 cm⁻¹ | ~2200–2260 cm⁻¹ | Tunable (1800–2250 cm⁻¹) |
| Relative Signal | 1x (Baseline) | ~25x – 88x | >1000x (via epr-SRS) |
| Detection Limit | ~200 µM | ~30 µM | ~0.25 – 0.6 µM |
| Peak Width | ~15–20 cm⁻¹ | ~15 cm⁻¹ | <15 cm⁻¹ (Sharp) |
| Bio-orthogonality | High | High | High |
| Multiplexing | Low (1-2 colors) | Medium (Isotope editing) | High (20+ colors) |
Experimental Protocols
Workflow Visualization
Caption: Workflow for Bioorthogonal Raman Imaging, from probe selection to quantitative analysis.
Detailed Protocol: Live-Cell Multiplexing with MARS Probes
1. Probe Preparation:
-
Dissolve MARS dyes in DMSO to create a 10 mM stock solution.
-
Dilute to working concentration (typically 1–10 µM) in warm culture medium.
2. Cell Labeling:
-
Metabolic Labeling (e.g., EdU): Incubate cells with 10 µM EdU for 2–24 hours (depending on cell cycle speed) to label nascent DNA.
-
Targeted Labeling (MARS-Antibody): For organelle targeting, incubate cells with MARS-conjugated secondary antibodies or organelle trackers (e.g., MARS-Mito) for 30–60 minutes.
-
Wash: Aspirate medium and wash cells 3x with PBS to remove unbound probes.
3. SRS Imaging Setup:
-
Laser Source: Dual-output laser (e.g., Pump at tunable 700–990 nm, Stokes fixed at 1031/1064 nm).
-
Tuning: Calculate the required Pump wavelength (
) for the target wavenumber ( ): -
Acquisition:
-
Set pixel dwell time to 10–100 µs.
-
For multiplexing, perform a hyperspectral scan : sweep the Pump wavelength in discrete steps (e.g., 1 nm steps) across the silent region (1800–2300 cm⁻¹).
-
4. Data Analysis (Spectral Unmixing):
-
Import the image stack (x, y,
). -
Apply a Linear Combination Algorithm (LCA) . Since Raman peaks are additive and narrow, the total signal at any pixel is the linear sum of the individual probe spectra.
-
Solve for concentrations (
) to generate separated color channels.
Critical Analysis: Stability & Toxicity
-
Metabolic Perturbation:
-
EdU: High concentrations (>50 µM) or long exposures can inhibit DNA synthesis and arrest the cell cycle.
-
Diynes/Polyynes: Generally more stable and less toxic due to lack of metabolic incorporation (unless specifically designed as such).
-
-
Photostability:
-
Alkyne probes are virtually immune to photobleaching, a major advantage over fluorophores. This permits long-term time-lapse imaging without signal degradation.
-
-
Chemical Stability:
References
-
Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells. Journal of the American Chemical Society. Link
-
Super-multiplexed optical imaging and barcoding with engineered polyynes. Nature Methods. Link
-
Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods. Link
-
Super-multiplex vibrational imaging. Nature. Link
-
A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. RSC Advances. Link
-
Comparison of the signal intensities of the single bands derived from alkyne and nitrile reporters. ResearchGate. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Super-multiplex vibrational imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. minlab.chem.columbia.edu [minlab.chem.columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. science.nasa.gov [science.nasa.gov]
- 6. 9-Cyanopyronin probe palette for super-multiplexed vibrational imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. azooptics.com [azooptics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Super-multiplexed vibrational probes: being colorful makes a difference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Super-multiplexed optical imaging and barcoding with engineered polyynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
